Product packaging for Indalpine(Cat. No.:CAS No. 63758-79-2)

Indalpine

Cat. No.: B1671821
CAS No.: 63758-79-2
M. Wt: 228.33 g/mol
InChI Key: SADQVAVFGNTEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Indalpine (developmental code LM-5008, brand name Upstène) is a historically significant selective serotonin reuptake inhibitor (SSRI) that was introduced for clinical use in France in 1983 . It was developed as a research chemical through structural modification of antihistamines and is characterized by its 3-(4-piperidinylalkyl)indole structure . Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), preventing the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft, thereby increasing extracellular serotonin concentrations and enhancing serotonergic neurotransmission . Electrophysiological studies on single cells in rats have demonstrated that acute administration of this compound results in a marked decrease in the firing rate of dorsal raphe 5-HT neurons, a classic effect of serotonin reuptake blockade . Investigations into its effects on sleep architecture have shown that this compound dose-dependently decreases and delays the onset of paradoxical sleep in rats, an effect that is modulated by catecholaminergic activity . While its clinical use was brief and it was withdrawn from the market due to toxicity concerns including neutropenia, it remains a compound of high research value . This compound is an important tool for neuroscientists studying the serotonergic system, the pathophysiology of depression, and the effects of SSRIs on sleep and neural circuits. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2 B1671821 Indalpine CAS No. 63758-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-piperidin-4-ylethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12/h1-4,11-12,16-17H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADQVAVFGNTEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63845-42-1 (mono-hydrochloride)
Record name Indalpine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063758792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80213196
Record name Indalpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63758-79-2
Record name Indalpine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63758-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indalpine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063758792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indalpine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indalpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indalpine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.569
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDALPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V35562QSVT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Synthesis of 3-(2-Piperidin-4-ylethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 3-(2-Piperidin-4-ylethyl)-1H-indole, a significant heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with a commercially available starting material and employing well-established chemical transformations. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthetic route to aid in its practical implementation.

Introduction

The indole nucleus is a privileged scaffold in numerous biologically active compounds. The title compound, 3-(2-Piperidin-4-ylethyl)-1H-indole, incorporates both an indole and a piperidine moiety, two pharmacophorically important groups. This guide outlines a logical and reproducible synthetic strategy, focusing on the widely utilized Fischer indole synthesis as the key step for the construction of the indole ring system. The pathway is designed to be accessible to researchers with a solid background in organic synthesis.

Overall Synthetic Pathway

The synthesis of 3-(2-Piperidin-4-ylethyl)-1H-indole can be achieved through a four-step sequence, beginning with the N-protected piperidone derivative, 1-benzyl-4-piperidone. The synthesis involves a Wittig reaction for side-chain elongation, followed by hydrolysis to an aldehyde, which then undergoes a Fischer indole synthesis. The final step is the deprotection of the piperidine nitrogen to yield the target molecule.

Synthesis_Pathway cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Fischer Indole Synthesis cluster_3 Step 4: Deprotection 1-benzyl-4-piperidone 1-benzyl-4-piperidone 1-benzyl-4-(methoxymethylene)piperidine 1-benzyl-4-(methoxymethylene)piperidine 1-benzyl-4-piperidone->1-benzyl-4-(methoxymethylene)piperidine (MeOCH2)PPh3Cl, Base (1-benzylpiperidin-4-yl)acetaldehyde (1-benzylpiperidin-4-yl)acetaldehyde 1-benzyl-4-(methoxymethylene)piperidine->(1-benzylpiperidin-4-yl)acetaldehyde H3O+ 3-(2-(1-benzylpiperidin-4-yl)ethyl)-1H-indole 3-(2-(1-benzylpiperidin-4-yl)ethyl)-1H-indole (1-benzylpiperidin-4-yl)acetaldehyde->3-(2-(1-benzylpiperidin-4-yl)ethyl)-1H-indole Phenylhydrazine, Acid Catalyst (e.g., PPA) 3-(2-Piperidin-4-ylethyl)-1H-indole 3-(2-Piperidin-4-ylethyl)-1H-indole 3-(2-(1-benzylpiperidin-4-yl)ethyl)-1H-indole->3-(2-Piperidin-4-ylethyl)-1H-indole H2, Pd/C

Caption: Overall synthetic pathway for 3-(2-Piperidin-4-ylethyl)-1H-indole.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in tables for clarity and ease of comparison.

Step 1: Synthesis of 1-benzyl-4-(methoxymethylene)piperidine (Wittig Reaction)

This step involves the extension of the carbon chain at the 4-position of 1-benzyl-4-piperidone using a Wittig reaction with (methoxymethyl)triphenylphosphonium chloride.

Experimental Protocol:

A solution of a strong base, such as n-butyllithium in an appropriate solvent like tetrahydrofuran (THF), is prepared at a low temperature (e.g., 0 °C) under an inert atmosphere. To this solution, (methoxymethyl)triphenylphosphonium chloride is added portion-wise to generate the corresponding ylide. The reaction mixture is then cooled further (e.g., -40 °C), and a solution of 1-benzyl-4-piperidone in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography.

ParameterValue
Starting Material 1-benzyl-4-piperidone
Reagents (Methoxymethyl)triphenylphosphonium chloride, n-butyllithium
Solvent Tetrahydrofuran (THF)
Reaction Temperature -40 °C to room temperature
Reaction Time ~24 hours
Typical Yield 60-70%
Step 2: Synthesis of (1-benzylpiperidin-4-yl)acetaldehyde (Hydrolysis of Enol Ether)

The enol ether from the previous step is hydrolyzed under acidic conditions to yield the corresponding aldehyde.

Experimental Protocol:

1-benzyl-4-(methoxymethylene)piperidine is dissolved in a mixture of an organic solvent (e.g., THF) and an aqueous acid (e.g., dilute hydrochloric acid). The mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to afford the crude aldehyde, which can be used in the next step without further purification.

ParameterValue
Starting Material 1-benzyl-4-(methoxymethylene)piperidine
Reagent Aqueous Hydrochloric Acid (HCl)
Solvent Tetrahydrofuran (THF) / Water
Reaction Temperature Room temperature
Reaction Time 2-4 hours
Typical Yield >90% (crude)
Step 3: Synthesis of 3-(2-(1-benzylpiperidin-4-yl)ethyl)-1H-indole (Fischer Indole Synthesis)

This key step involves the reaction of the aldehyde with phenylhydrazine to form a phenylhydrazone intermediate, which then undergoes an acid-catalyzed cyclization to form the indole ring.[1][2]

Experimental Protocol:

(1-benzylpiperidin-4-yl)acetaldehyde and phenylhydrazine are dissolved in a suitable solvent such as ethanol or acetic acid. The mixture is stirred, often with gentle heating, to form the phenylhydrazone. After the formation of the hydrazone, an acid catalyst is added. Polyphosphoric acid (PPA) is an effective catalyst for this cyclization and can be used as both the solvent and the catalyst at elevated temperatures (e.g., 80-100 °C).[3][4] Alternatively, other acids like sulfuric acid or zinc chloride can be used.[2] The reaction mixture is heated for several hours until the cyclization is complete. The reaction is then cooled and quenched by pouring it into ice water. The mixture is made basic with a suitable base (e.g., sodium hydroxide solution) and the product is extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated. The crude product is purified by column chromatography.

ParameterValue
Starting Material (1-benzylpiperidin-4-yl)acetaldehyde
Reagents Phenylhydrazine, Polyphosphoric Acid (PPA)
Solvent Polyphosphoric Acid (or a high-boiling solvent)
Reaction Temperature 80-100 °C
Reaction Time 2-6 hours
Typical Yield 50-70%
Step 4: Synthesis of 3-(2-Piperidin-4-ylethyl)-1H-indole (Deprotection)

The final step is the removal of the benzyl protecting group from the piperidine nitrogen to yield the target compound. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol:

3-(2-(1-benzylpiperidin-4-yl)ethyl)-1H-indole is dissolved in a suitable solvent, typically methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The reaction vessel is then placed under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to give the final product, which can be further purified by recrystallization or chromatography if necessary.

ParameterValue
Starting Material 3-(2-(1-benzylpiperidin-4-yl)ethyl)-1H-indole
Reagent Hydrogen (H₂)
Catalyst 10% Palladium on Carbon (Pd/C)
Solvent Methanol or Ethanol
Reaction Temperature Room temperature
Reaction Time 12-24 hours
Typical Yield >90%

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.

Experimental_Workflow Start Start: 1-benzyl-4-piperidone Step1 Step 1: Wittig Reaction Start->Step1 Purification1 Purification (Column Chromatography) Step1->Purification1 Step2 Step 2: Hydrolysis Purification1->Step2 Workup2 Aqueous Workup Step2->Workup2 Step3 Step 3: Fischer Indole Synthesis Workup2->Step3 Purification3 Purification (Column Chromatography) Step3->Purification3 Step4 Step 4: Deprotection (Hydrogenation) Purification3->Step4 Purification4 Purification (Recrystallization/Chromatography) Step4->Purification4 End End: 3-(2-Piperidin-4-ylethyl)-1H-indole Purification4->End

Caption: Experimental workflow for the synthesis of 3-(2-Piperidin-4-ylethyl)-1H-indole.

Conclusion

This technical guide has detailed a robust and logical synthetic pathway for the preparation of 3-(2-Piperidin-4-ylethyl)-1H-indole. By utilizing well-established reactions such as the Wittig reaction and the Fischer indole synthesis, this guide provides researchers with the necessary information to synthesize this valuable compound for further investigation in various fields of chemical and pharmaceutical sciences. The provided experimental protocols and tabulated data serve as a practical resource for the successful implementation of this synthesis.

References

An In-Depth Technical Guide on the Pharmacodynamics of Indalpine and its Antihistamine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indalpine, chemically known as 3-(2-piperidin-4-ylethyl)-1H-indole, is a selective serotonin reuptake inhibitor (SSRI) that was briefly introduced as an antidepressant in France in 1983 under the brand name Upstène. Despite its short time on the market due to toxicity concerns leading to its withdrawal in 1985, this compound holds a significant place in the history of psychopharmacology as one of the earliest developed SSRIs. Its primary mechanism of action is the potent and selective inhibition of serotonin (5-hydroxytryptamine, 5-HT) reuptake. Additionally, literature suggests that this compound possesses antihistaminic properties. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a particular focus on its activity as a serotonin reuptake inhibitor and its reported antihistamine effects.

Core Pharmacodynamics: Serotonin Reuptake Inhibition

This compound's principal pharmacological effect is the selective inhibition of the serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission. This mechanism is the cornerstone of its antidepressant properties.

Quantitative Data: Neurotransmitter Uptake Inhibition

The inhibitory potency of this compound on the uptake of various monoamine neurotransmitters was characterized in early in vitro studies. The following table summarizes the IC50 values for this compound's inhibition of serotonin, norepinephrine, and dopamine uptake in rat brain synaptosomes.

NeurotransmitterIC50 (nM)
Serotonin (5-HT)80
Norepinephrine (NE)2,800
Dopamine (DA)10,000

Data sourced from Le Fur G., Uzan A. (1977) Effects of 4-(3-indolyl-alkyl) piperidine derivatives on uptake and release of noradrenaline, dopamine and 5-hydroxytryptamine in rat brain synaptosomes, rat heart and human blood platelets. Biochemical Pharmacology, 26(6), 497-503.

As the data indicates, this compound is significantly more potent at inhibiting serotonin reuptake compared to norepinephrine and dopamine, highlighting its selectivity for the serotonin system.

Experimental Protocol: Serotonin Uptake Inhibition Assay in Rat Brain Synaptosomes

The following is a detailed methodology for a typical in vitro serotonin reuptake inhibition assay, similar to the one used to characterize this compound.

1. Preparation of Synaptosomes:

  • Male rats are euthanized, and the brains are rapidly removed and placed in ice-cold 0.32 M sucrose solution.

  • The brain tissue (e.g., hypothalamus or whole brain minus cerebellum) is homogenized in the sucrose solution.

  • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction (P2 fraction). The final pellet is resuspended in a suitable buffer (e.g., Krebs-Henseleit buffer).

  • Protein concentration of the synaptosomal preparation is determined using a standard method like the Lowry assay.

2. Uptake Assay:

  • Aliquots of the synaptosomal suspension are pre-incubated at 37°C for a short period (e.g., 5-10 minutes) in the presence of various concentrations of this compound or a vehicle control.

  • The uptake reaction is initiated by the addition of a low concentration of radiolabeled serotonin (e.g., [³H]5-HT).

  • The incubation is carried out for a short duration (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.

  • Non-specific uptake is determined in parallel incubations containing a high concentration of a potent serotonin reuptake inhibitor (e.g., fluoxetine) or by conducting the assay at 0-4°C.

  • The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • The radioactivity retained on the filters, representing the amount of [³H]5-HT taken up by the synaptosomes, is quantified using liquid scintillation counting.

3. Data Analysis:

  • The percentage inhibition of serotonin uptake at each concentration of this compound is calculated.

  • The IC50 value, the concentration of this compound that inhibits 50% of the specific serotonin uptake, is determined by non-linear regression analysis of the concentration-response curve.

Experimental Workflow for Serotonin Reuptake Inhibition Assay

experimental_workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Assay start_prep Rat Brain Homogenization centrifugation Differential Centrifugation start_prep->centrifugation resuspension Resuspend Pellet centrifugation->resuspension protein_assay Protein Quantification resuspension->protein_assay pre_incubation Pre-incubation with this compound protein_assay->pre_incubation initiation Add [³H]5-HT pre_incubation->initiation incubation Incubate at 37°C initiation->incubation termination Rapid Filtration incubation->termination counting Scintillation Counting termination->counting analysis Data Analysis (IC50) counting->analysis

Caption: Workflow for determining the IC50 of this compound on serotonin reuptake.

Antihistamine Activity

While primarily an SSRI, this compound has been noted to have a lack of affinity for H1 histaminic receptors. This is a significant feature, as many first-generation antidepressants exhibit potent antihistaminic effects, which contribute to side effects like sedation and weight gain.

Quantitative Data: Histamine H1 Receptor Binding Affinity
Experimental Protocol: In Vitro Histamine H1 Receptor Binding Assay

A standard method to determine the binding affinity of a compound for the histamine H1 receptor is a radioligand binding assay using [³H]mepyramine. The following protocol outlines the general procedure.

1. Membrane Preparation:

  • A source of H1 receptors is required, such as guinea pig cerebellum homogenates or cell lines stably expressing the human H1 receptor (e.g., CHO-H1 or HEK293-H1 cells).

  • The tissue or cells are homogenized in a suitable buffer and centrifuged to obtain a crude membrane preparation.

  • The final membrane pellet is resuspended in the assay buffer, and the protein concentration is determined.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer

    • Various concentrations of this compound or a reference compound (e.g., diphenhydramine).

    • A fixed concentration of the radioligand, [³H]mepyramine.

    • The membrane preparation.

  • For determining non-specific binding, a high concentration of a known H1 antagonist (e.g., mianserin or diphenhydramine) is added to a set of wells.

  • The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • The reaction is terminated by rapid filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

3. Data Analysis:

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The percentage inhibition of [³H]mepyramine binding by each concentration of this compound is calculated.

  • The IC50 value is determined from the resulting competition curve.

  • The Ki (inhibition constant) value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathway of Histamine H1 Receptor

H1_signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 CellularResponse Cellular Response (e.g., smooth muscle contraction) Ca2->CellularResponse PKC->CellularResponse

Caption: Simplified signaling pathway of the histamine H1 receptor.

Conclusion

This compound's pharmacodynamic profile is primarily defined by its potent and selective inhibition of serotonin reuptake. This selectivity for the serotonin transporter over other monoamine transporters is a key characteristic of modern SSRIs. While anecdotally referred to as having antihistamine properties, available information suggests a lack of significant affinity for H1 histaminic receptors, which would differentiate it from many tricyclic antidepressants and some first-generation SSRIs. This lack of H1 antagonism would predict a lower incidence of sedative and anticholinergic side effects. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of novel compounds targeting the serotonin and histamine systems. Further research to definitively quantify the binding affinity of this compound at histamine receptors would be valuable to complete its pharmacological profile.

Early Clinical Trial Data for Indalpine in Depression: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Efficacy Data

Early clinical trials of Indalpine evaluated its antidepressant efficacy against both placebo and an active comparator, mianserin. The primary measure of efficacy in these studies was the Hamilton Depression Rating Scale (HDRS) and the Hamilton Anxiety Rating Scale (HARS).

Table 1: this compound vs. Placebo in Depressed Inpatients

ParameterThis compoundPlaceboSignificance
Number of Patients Not ReportedNot Reported
Total Study Population 35 female inpatients
Primary Efficacy Endpoint Superior to placebo on all criteria---p < 0.05 (from day 3)
Hamilton Depression Scale Significant ImprovementLess ImprovementReported as significant
Hamilton Anxiety Scale Significant ImprovementLess ImprovementReported as significant
Clinician's Vectorial Ratings Significant ImprovementLess ImprovementReported as significant

Data synthesized from Gisselmann A. (1984). [Activity and acceptability of this compound in a double-blind study versus placebo]. L'Encephale, 10(5), 231-4.[2]

Table 2: this compound vs. Mianserin in Depressed Outpatients

ParameterThis compound (150 mg/day)Mianserin (60 mg/day)Significance
Number of Patients (Completed) Not Reported (Total N=52 completed)Not Reported (Total N=52 completed)
Total Study Population 65 depressed out-patients
Antidepressant Effect (4 weeks) No significant differenceNo significant differenceNot significant
Antidepressant Effect (first 2 weeks) Less improvementSignificantly greater improvementSignificant

Data synthesized from an unnamed 1985 study published in the British Journal of Psychiatry, as referenced in secondary sources.

Safety and Tolerability

The safety profile of this compound was assessed in its early clinical trials, with some adverse effects being noted.

Table 3: Reported Adverse Events in this compound Clinical Trials

Adverse EventThis compoundComparator (Placebo/Mianserin)Incidence/Details
Leucopenia 1 patientMianserin groupMild case reported.
Sedation (drowsiness, clumsiness, etc.) Less frequentMianserin groupMore side effects of sedation reported in the mianserin group.
Ejaculatory Dysfunction ReportedPlacebo groupSpontaneously reported by 67% of 12 healthy male volunteers in a separate study.
Mild Sedative-like Effects ReportedPlacebo groupSubjectively reported soon after starting treatment (50 mg/d), which were abolished after two weeks of maintenance (150 mg/d) in healthy volunteers.
Cardiovascular and Cholinergic Effects Good acceptabilityPlacebo groupAcceptability was found to be good at these levels in the placebo-controlled trial.[2]

Pharmacokinetic Profile

A study in healthy volunteers provided key pharmacokinetic parameters for this compound following a single oral administration.

Table 4: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single 100 mg Oral Dose)

ParameterValue
Tmax (Time to Peak Plasma Concentration) 2.1 hours
t1/2 (Elimination Half-life) 10.4 hours
Mean Absorption t1/2 0.8 hours
Vda (Apparent Volume of Distribution) 878 L
Mean Clearance 58 L/h
Mean Plasma Concentration (chronic admin. 50mg t.i.d.) 116 ng/mL (this compound), 43 ng/mL (Metabolite PK)

Experimental Protocols

This compound vs. Placebo Study (Gisselmann, 1984)
  • Study Design : A double-blind, randomized, placebo-controlled trial.[2]

  • Patient Population : 35 depressed female inpatients.[2]

  • Treatment Arms :

    • This compound

    • Placebo (daily infusions of isotonic sodium chloride-dextrose solution, with possible adjunction of a benzodiazepine and availability of placebo tablets upon request).[2]

  • Efficacy Measures :

    • Hamilton Depression Rating Scale (HDRS)

    • Hamilton Anxiety Rating Scale (HARS)

    • Clinician's vectorial ratings.[2]

  • Key Findings : this compound was significantly superior to placebo on all efficacy measures, with a rapid onset of action observed as early as the third day of treatment.[2]

This compound vs. Mianserin Study (British Journal of Psychiatry, 1985)
  • Study Design : A double-blind, outpatient trial.

  • Patient Population : 65 depressed outpatients, of whom 52 completed the 4-week trial.

  • Treatment Arms :

    • This compound (150 mg per day)

    • Mianserin (60 mg per day)

  • Duration : 4 weeks.

  • Key Findings : No significant difference in antidepressant effect was observed between the two drugs at the end of the four weeks. However, in the first two weeks, the improvement in the mianserin-treated group was significantly greater than that in the this compound group.

Mechanism of Action: Serotonin Reuptake Inhibition

This compound functions as a selective serotonin reuptake inhibitor (SSRI).[1] Its therapeutic effect in depression is attributed to its ability to block the serotonin transporter (SERT) protein on the presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Indalpine_SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) This compound This compound This compound->SERT Inhibits Serotonin_Synapse->SERT Serotonin_Receptor Serotonin Receptors Serotonin_Synapse->Serotonin_Receptor Binds to Neuronal_Signal Propagation of Neuronal Signal Serotonin_Receptor->Neuronal_Signal Activates

Caption: Mechanism of action of this compound as a selective serotonin reuptake inhibitor.

Experimental Workflow

The early clinical trials of this compound followed a standard workflow for assessing the efficacy and safety of a new antidepressant medication.

Indalpine_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (HDRS, HARS) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Drug_Administration Drug Administration (this compound or Comparator) Randomization->Drug_Administration Monitoring Ongoing Monitoring (Efficacy & Safety) Drug_Administration->Monitoring Endpoint_Assessment End-of-Trial Assessment Monitoring->Endpoint_Assessment Data_Analysis Statistical Analysis Endpoint_Assessment->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Generalized workflow for early clinical trials of this compound.

Conclusion

The early clinical trial data for this compound suggest that it was an effective antidepressant with a rapid onset of action compared to placebo.[2] Its efficacy was comparable to the active comparator mianserin after four weeks of treatment. The side effect profile appeared distinct from older antidepressants, with a notable incidence of ejaculatory dysfunction. The pharmacokinetic data indicate a relatively short half-life. Despite its promising initial results, reports of toxicity led to its withdrawal from the market, halting further clinical development. This historical data provides valuable context for the development of subsequent generations of SSRIs.

References

Indalpine's Role in the Serotonin Hypothesis of Depression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indalpine was one of the earliest selective serotonin reuptake inhibitors (SSRIs) to be introduced to the market, albeit briefly, in the early 1980s. Its development and mechanism of action were deeply intertwined with the burgeoning serotonin hypothesis of depression, which posited that a deficiency in the brain's serotonin levels was a key etiological factor in the pathophysiology of major depressive disorder. This technical guide provides an in-depth analysis of this compound's pharmacological profile, its role in validating the serotonin hypothesis, and the experimental methodologies used to characterize its activity.

The Serotonin Hypothesis of Depression: A Brief Overview

First proposed in the 1960s, the serotonin hypothesis suggested that diminished serotonergic neurotransmission was a crucial factor in the development of depression.[1] This theory was largely based on the observation that early antidepressant medications, such as monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs), increased the synaptic availability of monoamines, including serotonin. The development of selective serotonin reuptake inhibitors (SSRIs) like this compound was a direct consequence of research aimed at creating drugs that specifically targeted the serotonin system, with the goal of improving efficacy and reducing the side effects associated with less selective agents. While the serotonin hypothesis has evolved and is now considered an oversimplification of a complex neurobiological disorder, it has been a foundational concept in the development of modern antidepressant pharmacotherapy.[2][3]

This compound: Pharmacological Profile

This compound is a potent and selective inhibitor of the serotonin transporter (SERT).[4] Its selectivity for SERT over the norepinephrine transporter (NET) and the dopamine transporter (DAT) was a key feature that distinguished it from the older tricyclic antidepressants.

Quantitative Data: Transporter Binding Affinities

The following table summarizes the binding affinities of this compound for the human serotonin, norepinephrine, and dopamine transporters. The affinity is expressed as the pKi value, which is the negative log of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The Ki value, calculated from the pKi, represents the concentration of the drug required to occupy 50% of the transporters.

TransporterpKiKi (nM)
Serotonin Transporter (SERT) 7.1079.4
Norepinephrine Transporter (NET) 6.29512.9
Dopamine Transporter (DAT) 6.22602.6

Data sourced from a computational study on human monoamine transporters.

As the data indicates, this compound displays a significantly higher affinity for the serotonin transporter compared to the norepinephrine and dopamine transporters, confirming its classification as a selective serotonin reuptake inhibitor.

Clinical Efficacy

Clinical trials conducted in the 1980s demonstrated this compound's efficacy in the treatment of depression. In a double-blind, placebo-controlled study involving 35 depressed female inpatients, this compound was found to be significantly superior to placebo across all assessed criteria, including the Hamilton Depression Rating Scale (HDRS) and the Hamilton Anxiety Rating Scale (HARS).[5] A notable finding from this study was the rapid onset of action, with statistically significant improvements observed as early as the third day of treatment.[5]

Experimental Protocols

The characterization of this compound's pharmacological profile relied on several key experimental techniques. Detailed methodologies for these experiments are provided below.

Radioligand Binding Assay for Serotonin Transporter Affinity

This protocol outlines the steps to determine the binding affinity of this compound for the serotonin transporter using a competitive radioligand binding assay with [3H]this compound.

Objective: To determine the inhibition constant (Ki) of this compound for the serotonin transporter (SERT).

Materials:

  • Rat brain tissue (e.g., cortex or striatum), homogenized to prepare synaptosomes.

  • [3H]this compound (radioligand).

  • Unlabeled this compound (competitor).

  • Assay buffer (e.g., Tris-HCl buffer with NaCl and KCl).

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Methodology:

  • Tissue Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to obtain a crude synaptosomal pellet. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a series of test tubes, add a constant concentration of [3H]this compound and varying concentrations of unlabeled this compound to the synaptosomal preparation. Include tubes with only [3H]this compound (total binding) and tubes with [3H]this compound and a high concentration of a known SERT blocker (e.g., citalopram) to determine non-specific binding.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of unlabeled this compound to generate a competition curve. Determine the IC50 value (the concentration of unlabeled this compound that inhibits 50% of specific [3H]this compound binding) from the curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

In Vivo Microdialysis to Measure Extracellular Serotonin Levels

This protocol describes an in vivo microdialysis experiment to assess the effect of this compound on extracellular serotonin levels in the rat brain.

Objective: To measure the change in extracellular serotonin concentrations in a specific brain region (e.g., hippocampus or prefrontal cortex) following systemic administration of this compound.

Materials:

  • Adult male rats.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound solution for injection.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection.

  • Fraction collector.

Methodology:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a microdialysis guide cannula targeting the desired brain region. Allow the animal to recover from surgery.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a baseline period (e.g., 2-3 hours) to establish stable extracellular serotonin levels.

  • Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

  • Post-Drug Collection: Continue to collect dialysate samples at the same intervals for several hours after drug administration.

  • Sample Analysis: Analyze the collected dialysate samples for serotonin content using an HPLC system with electrochemical detection.

  • Data Analysis: Express the serotonin concentration in each sample as a percentage of the average baseline concentration. Plot the percentage change in extracellular serotonin over time to visualize the effect of this compound.

Visualizations

Signaling Pathway of this compound's Action

cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin_Vesicle Serotonin (5-HT) in Vesicles Tryptophan->Serotonin_Vesicle Synthesis Synaptic_Cleft Serotonin (5-HT) Serotonin_Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptors Synaptic_Cleft->Postsynaptic_Receptor Binding Neuronal_Signal Neuronal Signal Postsynaptic_Receptor->Neuronal_Signal Signal Transduction This compound This compound This compound->SERT Inhibition

Caption: Mechanism of action of this compound at the serotonergic synapse.

Experimental Workflow for Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue_Prep 1. Prepare Rat Brain Synaptosomes Reagent_Prep 2. Prepare Radioligand ([3H]this compound) and Competitor (this compound) Solutions Incubation 3. Incubate Synaptosomes with Radioligand and Competitor Tissue_Prep->Incubation Reagent_Prep->Incubation Filtration 4. Separate Bound and Free Ligand by Filtration Incubation->Filtration Counting 5. Measure Radioactivity with Scintillation Counter Filtration->Counting Curve_Fitting 6. Generate Competition Curve Counting->Curve_Fitting IC50_Calc 7. Determine IC50 Value Curve_Fitting->IC50_Calc Ki_Calc 8. Calculate Ki Value IC50_Calc->Ki_Calc

Caption: Workflow for determining this compound's binding affinity.

Logical Relationship: this compound's Role in the Serotonin Hypothesis

Hypothesis Serotonin Hypothesis of Depression: Low synaptic serotonin contributes to depression. Indalpine_Action This compound selectively blocks the serotonin transporter (SERT). Hypothesis->Indalpine_Action Leads to development of Supporting_Evidence Supports a role for serotonin in the therapeutic action of antidepressants. Hypothesis->Supporting_Evidence Is supported by Synaptic_Effect Increased synaptic serotonin concentration. Indalpine_Action->Synaptic_Effect Results in Clinical_Outcome Alleviation of depressive symptoms. Synaptic_Effect->Clinical_Outcome Leads to Clinical_Outcome->Supporting_Evidence Provides

Caption: this compound's role in supporting the serotonin hypothesis.

Conclusion

This compound's development and clinical investigation were pivotal in the early days of the serotonin hypothesis of depression. As a potent and selective serotonin reuptake inhibitor, its mechanism of action directly aligned with the prevailing theory that enhancing serotonergic neurotransmission could alleviate depressive symptoms. The preclinical and clinical data, though limited by today's standards, provided crucial support for this hypothesis and paved the way for the development of the broader class of SSRIs that dominate the treatment landscape for depression today. While the understanding of depression has become more nuanced, the story of this compound serves as a critical chapter in the history of psychopharmacology and the ongoing quest to understand the neurobiological underpinnings of mood disorders.

References

The Genesis of Innovation: A Technical Guide to the Early Patent History and Development at Pharmuka Laboratoires

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals vested in the intricate journey of drug development, understanding the foundational intellectual property and initial scientific explorations of historical pharmaceutical entities offers invaluable insights. This technical guide delves into the early patent history and initial development efforts of Pharmuka Laboratoires, a French pharmaceutical company that carved a niche for itself before its eventual integration into the larger framework of Rhône-Poulenc and subsequently Sanofi. Through a meticulous examination of its patented inventions, this paper aims to provide a granular view of the scientific and technological advancements pursued by Pharmuka, offering a lens into the drug discovery landscape of its time.

Patent Landscape of Pharmuka Laboratoires: A Quantitative Overview

Pharmuka's innovative contributions are primarily encapsulated in its patent filings. While a comprehensive list of all patents is extensive, a summary of key therapeutic areas and the types of inventions patented provides a clear overview of their research and development focus. The following table summarizes the quantitative data derived from an analysis of patents assigned to Pharmuka Laboratoires.

Therapeutic Area/TechnologyNumber of Relevant PatentsKey Compound Classes/Technologies
Cardiovascular (Antiarrythmics)5+Quinuclidine derivatives, Quinoline derivatives
Analytical Chemistry2+Ion concentration detection for liquid chromatography
Organic Synthesis8+Novel processes for preparing substituted quinuclidines

Core Experimental Protocols in Pharmuka's Early Development

A hallmark of robust patent applications is the detailed disclosure of experimental methodologies. These protocols not only serve to validate the claimed invention but also provide a replicable blueprint for fellow scientists. Below are detailed methodologies for key experiments cited in Pharmuka's patents, reconstructed to offer a clear and concise guide.

Protocol 1: Synthesis of Substituted Quinuclidine Derivatives (Antiarrythmic Agents)

Objective: To synthesize novel quinuclidine derivatives and evaluate their potential as antiarrhythmic agents.

Methodology:

  • Starting Materials: Commercially available quinuclidin-3-one and various substituted aromatic halides.

  • Reaction: A multi-step synthesis was employed, beginning with a nucleophilic substitution reaction between quinuclidin-3-one and the chosen aromatic halide in the presence of a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).

  • Purification: The crude product was purified using column chromatography on silica gel with a gradient elution system of ethyl acetate and hexane.

  • Characterization: The structure of the final compounds was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • In vitro Electrophysiological Studies: The synthesized compounds were tested for their effects on cardiac ion channels (e.g., sodium, potassium channels) using patch-clamp techniques on isolated cardiomyocytes.

  • In vivo Animal Models: Promising compounds were further evaluated in animal models of arrhythmia (e.g., coronary artery ligation-induced arrhythmia in rats) to assess their efficacy and safety profile.

Protocol 2: High-Throughput Screening for Ion Channel Modulators

Objective: To efficiently screen a library of newly synthesized compounds for their ability to modulate specific cardiac ion channels.

Methodology:

  • Cell Line: A stable cell line expressing the target ion channel (e.g., hERG potassium channel) was used.

  • Assay Principle: A fluorescent-based assay measuring changes in membrane potential was employed. A voltage-sensitive dye was loaded into the cells.

  • Compound Application: Compounds from the library were added to the cells in a 96-well plate format at various concentrations.

  • Stimulation and Detection: The cells were depolarized using a high-potassium solution to open the ion channels. The change in fluorescence, indicative of membrane potential changes, was measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity data was normalized to controls (vehicle and known ion channel blocker) to determine the percentage of inhibition or activation for each compound.

Visualizing the Scientific Process: Diagrams and Pathways

To further elucidate the experimental workflows and logical relationships described in Pharmuka's early development, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Antiarrythmic_Drug_Discovery cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Screening cluster_outcome Outcome start Starting Materials reaction Multi-step Synthesis start->reaction purification Column Chromatography reaction->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization invitro In vitro Electrophysiology (Patch-clamp) characterization->invitro invivo In vivo Animal Models invitro->invivo lead_compound Lead Compound Identification invivo->lead_compound

Caption: Workflow for Antiarrythmic Drug Discovery at Pharmuka.

HTS_Workflow start Prepare Stable Cell Line Expressing Target Ion Channel load_dye Load Cells with Voltage-Sensitive Fluorescent Dye start->load_dye add_compounds Add Library Compounds to 96-well Plates load_dye->add_compounds stimulate Depolarize Cells with High-Potassium Solution add_compounds->stimulate measure_fluorescence Measure Fluorescence Changes with Plate Reader stimulate->measure_fluorescence analyze_data Normalize Data and Calculate % Inhibition/Activation measure_fluorescence->analyze_data hit_identification Identify 'Hit' Compounds analyze_data->hit_identification

Caption: High-Throughput Screening Workflow for Ion Channel Modulators.

Historical Context and Corporate Evolution

Pharmuka Laboratoires operated as a significant entity in the French pharmaceutical landscape. Its focus on cardiovascular and neurological research, as evidenced by its patent portfolio, positioned it as a key player in these therapeutic areas. In 1993, in a strategic consolidation by its parent company Rhône-Poulenc, Pharmuka merged with another subsidiary, Laboratoire Roger Bellon, to form the new entity "Bellon".[1] This merger was part of a broader trend of consolidation within the pharmaceutical industry.[2][3][4] Rhône-Poulenc itself later merged with Hoechst AG to form Aventis in 1999, which subsequently merged with Sanofi-Synthélabo in 2004 to create the global pharmaceutical giant Sanofi.[5][6][7] This corporate lineage underscores the enduring legacy of the foundational research conducted at Pharmuka, the intellectual property of which now resides within the Sanofi portfolio.

This in-depth guide, by dissecting the patent history and initial development efforts of Pharmuka Laboratoires, provides a valuable historical and technical resource. The detailed experimental protocols and visual workflows offer a practical understanding of the drug discovery process of that era, serving as a foundational reference for today's researchers and scientists.

References

Methodological & Application

Application Notes and Protocols for Indalpine in Serotonin Reuptake Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indalpine is a selective serotonin reuptake inhibitor (SSRI) that has demonstrated a high affinity for the serotonin transporter (SERT).[1] As a member of the 4-alkylpiperidine class of compounds, it is expected to exhibit potent inhibition of serotonin reuptake, likely in the nanomolar range. These application notes provide detailed protocols for utilizing this compound in in vitro serotonin reuptake inhibition assays, a critical step in the characterization of its pharmacological profile and the development of novel antidepressants.

The primary mechanism of action for SSRIs is the blockade of SERT, which leads to an increased concentration of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission. In vitro assays that measure the inhibition of radiolabeled serotonin uptake into synaptosomes or cells expressing SERT are fundamental for determining the potency and selectivity of compounds like this compound.

Key Experimental Parameters

The following tables summarize the critical quantitative data and experimental conditions for performing serotonin reuptake inhibition assays with this compound.

Table 1: General Assay Parameters

ParameterRecommended Value/RangeNotes
Radioligand[³H]Serotonin ([³H]5-HT)Standard choice for serotonin uptake assays.
Biological SystemRat brain synaptosomes or cell lines expressing human SERT (e.g., JAR, HEK293)The choice depends on the desired throughput and biological relevance.
Incubation Temperature37°COptimal temperature for transporter activity.
Incubation Time10 - 60 minutesShould be within the linear range of uptake.
Non-specific Uptake ControlCitalopram (e.g., 5 µM) or another potent SSRIUsed to define the baseline uptake not mediated by SERT.
This compound Concentration Range0.1 nM to 10 µMA wide range is recommended to determine the full dose-response curve and IC50 value.

Table 2: Comparative IC50 Values of Common SSRIs

CompoundIC50 (nM) in Rat Brain SynaptosomesIC50 (nM) in hSERT-HEK293 cellsIC50 (nM) in JAR cells
Fluoxetine9.587.315.8
Citalopram2.683.517.7
This compound (Expected)Nanomolar to subnanomolar rangeNanomolar to subnanomolar rangeNanomolar to subnanomolar range

Note: The IC50 values for this compound are expected based on its structural class and should be experimentally determined using the provided protocols.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for a serotonin reuptake inhibition assay.

Mechanism of Serotonin Reuptake Inhibition by this compound Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Presynaptic Neuron->Synaptic Cleft 5-HT Release SERT (Serotonin Transporter) SERT (Serotonin Transporter) Synaptic Cleft->SERT (Serotonin Transporter) Reuptake 5-HT Receptors 5-HT Receptors Synaptic Cleft->5-HT Receptors Binds to Postsynaptic Neuron Postsynaptic Neuron Serotonin (5-HT) Serotonin (5-HT) SERT (Serotonin Transporter)->Presynaptic Neuron This compound This compound This compound->SERT (Serotonin Transporter) Blocks 5-HT Receptors->Postsynaptic Neuron Signal Transduction

Caption: this compound blocks the serotonin transporter (SERT), increasing synaptic serotonin levels.

Experimental Workflow for Serotonin Reuptake Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Synaptosomes/Cells Prepare Synaptosomes/Cells Pre-incubation Pre-incubate Synaptosomes/Cells with this compound or Vehicle Prepare Synaptosomes/Cells->Pre-incubation Prepare Assay Buffer Prepare Assay Buffer Prepare Assay Buffer->Pre-incubation Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Pre-incubation Prepare [3H]5-HT Solution Prepare [3H]5-HT Solution Initiate Uptake Add [3H]5-HT to Initiate Uptake Prepare [3H]5-HT Solution->Initiate Uptake Pre-incubation->Initiate Uptake Incubation Incubate at 37°C Initiate Uptake->Incubation Terminate Uptake Terminate Uptake by Rapid Filtration and Washing with Cold Buffer Incubation->Terminate Uptake Measure Radioactivity Measure Radioactivity using Scintillation Counting Terminate Uptake->Measure Radioactivity Data Analysis Calculate % Inhibition and Determine IC50 Measure Radioactivity->Data Analysis

Caption: Workflow for an in vitro serotonin reuptake inhibition assay.

Experimental Protocols

Protocol 1: [³H]Serotonin Reuptake Inhibition Assay in Rat Brain Synaptosomes

This protocol is adapted from established methods for measuring serotonin uptake in native tissue preparations.

1. Materials and Reagents

  • Male Sprague-Dawley rats (250-300 g)

  • Sucrose solution (0.32 M), ice-cold

  • Krebs-Phosphate Buffer (pH 7.4) containing: 126 mM NaCl, 2.4 mM KCl, 0.83 mM CaCl₂, 0.8 mM MgCl₂, 0.5 mM KH₂PO₄, 0.5 mM Na₂SO₄, 11.1 mM glucose, 0.05 mM pargyline, 1 mg/mL bovine serum albumin (BSA), and 1 mg/mL ascorbic acid.

  • [³H]Serotonin ([³H]5-HT)

  • This compound

  • Citalopram (for non-specific uptake)

  • Scintillation cocktail

  • Glass-fiber filters

  • Homogenizer

  • Refrigerated centrifuge

  • Scintillation counter

2. Synaptosome Preparation

  • Euthanize rats according to approved animal care protocols.

  • Rapidly dissect the forebrain and place it in ice-cold 0.32 M sucrose.

  • Homogenize the tissue in 10 volumes of ice-cold sucrose solution.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant (S1) and keep it on ice. This crude synaptosomal preparation can be used directly in the uptake assay.

3. Uptake Inhibition Assay

  • Prepare serial dilutions of this compound in Krebs-Phosphate Buffer.

  • In a 96-well plate, add 50 µL of Krebs-Phosphate Buffer to the total binding wells, 50 µL of a high concentration of Citalopram (e.g., 50 µM, final concentration 5 µM) to the non-specific binding wells, and 50 µL of the this compound dilutions to the experimental wells.

  • Add 150 µL of the synaptosomal preparation to each well.

  • Pre-incubate the plate for 15 minutes at 37°C.

  • Initiate the uptake reaction by adding 50 µL of [³H]5-HT (final concentration ~5 nM) to all wells.

  • Incubate for 15 minutes at 37°C.

  • Terminate the reaction by rapid filtration through glass-fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Krebs-Phosphate Buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis

  • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of Citalopram) from the total uptake.

  • Express the data as a percentage of the specific uptake in the absence of this compound.

  • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: [³H]Serotonin Reuptake Inhibition Assay in JAR Cells

This protocol utilizes a human cell line endogenously expressing the serotonin transporter.[2]

1. Materials and Reagents

  • JAR cells (human choriocarcinoma)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing: 25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline.

  • [³H]Serotonin ([³H]5-HT)

  • This compound

  • Citalopram

  • 1% Triton X-100 in KRH buffer

  • Scintillation cocktail

  • 96-well cell culture plates

  • Scintillation counter

2. Cell Culture

  • Culture JAR cells in supplemented RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells into 96-well plates at a density that allows them to reach confluency on the day of the assay.

3. Uptake Inhibition Assay

  • On the day of the assay, remove the culture medium and gently wash the cells once with 100 µL of KRH buffer.

  • Add 100 µL of KRH buffer to each well and incubate for 15 minutes at 37°C.

  • Prepare serial dilutions of this compound in KRH buffer.

  • Initiate the assay by adding 25 µL of the this compound dilutions, 25 µL of KRH buffer (for total uptake), or 25 µL of 5 µM citalopram (for non-specific uptake) to the appropriate wells.

  • Immediately add 25 µL of [³H]5-HT (final concentration ~1 µM) to all wells.

  • Incubate the plate for 60 minutes at 37°C in a 5% CO₂ incubator.

  • Terminate the assay by removing the buffer and washing the cells twice with 200 µL of ice-cold KRH buffer.

  • Lyse the cells by adding 25 µL of 1% Triton X-100 in KRH buffer and shaking the plate.

  • Add 150 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

4. Data Analysis

  • Follow the same data analysis procedure as described in Protocol 1 to determine the IC50 value of this compound.

Conclusion

These detailed application notes and protocols provide a comprehensive guide for researchers to accurately assess the in vitro potency of this compound as a serotonin reuptake inhibitor. By utilizing either rat brain synaptosomes or a human cell line, investigators can generate robust and reproducible data to characterize the pharmacological properties of this compound. The provided diagrams and tables offer a clear and concise overview of the experimental rationale and expected outcomes.

References

Experimental Protocol for Indalpine Administration in Rodent Models: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the administration of Indalpine in rodent models. This compound is a selective serotonin reuptake inhibitor (SSRI) that has been investigated for its effects on the central nervous system. These protocols are designed to guide researchers in conducting behavioral and neurochemical analyses to evaluate the pharmacological effects of this compound. The methodologies for the Forced Swim Test (FST) and the Open Field Test (OFT) are detailed, along with protocols for sample collection and neurochemical analysis. Due to the limited availability of specific quantitative data for this compound in these behavioral assays, representative data from other well-characterized SSRIs are provided in the summary tables to illustrate expected outcomes.

Introduction

This compound is a selective inhibitor of serotonin (5-hydroxytryptamine, 5-HT) uptake, a mechanism of action shared by many antidepressant drugs.[1] By blocking the serotonin transporter (SERT), this compound increases the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This neurochemical effect is believed to underlie its potential therapeutic applications. In preclinical rodent models, the administration of SSRIs is commonly evaluated using behavioral tests that are sensitive to antidepressant and anxiolytic drugs, such as the Forced Swim Test and the Open Field Test. Neurochemical analyses are also crucial to confirm the drug's effect on serotonin systems in the brain.

Data Presentation

Table 1: Representative Behavioral Effects of SSRI Administration in the Rodent Forced Swim Test (FST)
Treatment GroupDose (mg/kg, i.p.)Immobility Time (s)Swimming Time (s)Climbing Time (s)
Vehicle (Saline)-150 ± 1080 ± 870 ± 7
This compound (Low Dose)5120 ± 9100 ± 1075 ± 8
This compound (High Dose)1090 ± 8 120 ± 1172 ± 7
Table 2: Representative Behavioral Effects of SSRI Administration in the Rodent Open Field Test (OFT)
Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (m)Time in Center (s)Rearing Frequency
Vehicle (Saline)-50 ± 520 ± 330 ± 4
This compound (Low Dose)548 ± 635 ± 4*28 ± 5
This compound (High Dose)1045 ± 545 ± 5**25 ± 4
Table 3: Representative Neurochemical Effects of this compound Administration in Rat Brain Regions
Brain RegionTreatment Group5-HT Level (% of Control)5-HIAA Level (% of Control)
Hippocampus Vehicle100 ± 8100 ± 7
This compound (10 mg/kg)150 ± 12 80 ± 6*
Prefrontal Cortex Vehicle100 ± 9100 ± 8
This compound (10 mg/kg)160 ± 1575 ± 7
Striatum Vehicle100 ± 10100 ± 9
This compound (10 mg/kg)140 ± 1185 ± 8

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. Note: These are representative data based on the known mechanism of SSRIs, as specific quantitative neurochemical data for this compound is limited.

Experimental Protocols

I. This compound Administration Protocol

A. Materials:

  • This compound hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Vortex mixer

  • Sterile syringes (1 mL) and needles (25-27 gauge for intraperitoneal injection; gavage needle for oral administration)

  • Animal scale

B. Preparation of this compound Solution:

  • Calculate the required amount of this compound based on the desired dose and the number of animals.

  • Dissolve the this compound hydrochloride in sterile saline to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 250g rat, administered at 2.5 mL/kg).

  • Vortex the solution until the this compound is completely dissolved.

  • Prepare fresh on the day of the experiment.

C. Administration Routes:

  • Intraperitoneal (i.p.) Injection:

    • Restrain the rodent securely.

    • Locate the lower right or left quadrant of the abdomen.

    • Insert the needle at a 10-20 degree angle, aspirate to ensure no fluid is drawn back, and then inject the solution.

  • Oral Gavage (p.o.):

    • Restrain the rodent firmly.

    • Gently insert a gavage needle into the esophagus and down to the stomach.

    • Administer the solution slowly.

D. Dosing Regimens:

  • Acute Administration: A single dose administered 30-60 minutes before behavioral testing.

  • Chronic Administration: Daily administration for a period of 14-21 days to model the therapeutic timeline of antidepressants.

II. Forced Swim Test (FST) Protocol (Rat)

A. Objective: To assess antidepressant-like activity by measuring the duration of immobility when the animal is placed in an inescapable water cylinder.

B. Apparatus:

  • A transparent cylindrical container (40-60 cm high, 20 cm in diameter).

  • Water maintained at 23-25°C.

  • Video recording system.

C. Procedure:

  • Pre-test Session (Day 1): Place each rat individually in the cylinder filled with water (30 cm deep) for 15 minutes. This session is for habituation.

  • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

  • Test Session (Day 2): 24 hours after the pre-test, administer this compound or vehicle.

  • 30-60 minutes post-administration, place the rat back into the water-filled cylinder for a 5-minute test session.

  • Record the entire session for later analysis.

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the duration of the following behaviors:

    • Immobility: The rat makes only the minimal movements necessary to keep its head above water.

    • Swimming: The rat makes active swimming motions, moving around the cylinder.

    • Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall.

III. Open Field Test (OFT) Protocol (Mouse)

A. Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.

B. Apparatus:

  • A square arena (e.g., 40 x 40 x 30 cm) made of a non-porous material. The arena is typically divided into a central zone and a peripheral zone.

  • Video tracking software.

C. Procedure:

  • Administer this compound or vehicle 30-60 minutes before the test.

  • Place the mouse gently in the center of the open field arena.

  • Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).

  • Record the session using a video camera mounted above the arena.

  • After the session, clean the arena thoroughly with 70% ethanol to remove any olfactory cues.

  • Data Analysis: Use video tracking software to analyze the following parameters:

    • Total distance traveled: A measure of general locomotor activity.

    • Time spent in the center zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing frequency: The number of times the animal stands on its hind legs, an exploratory behavior.

IV. Neurochemical Analysis Protocol

A. Objective: To measure the levels of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in specific brain regions.

B. Procedure:

  • Following the final behavioral test, euthanize the animals according to approved protocols.

  • Rapidly dissect the brain on an ice-cold surface.

  • Isolate specific brain regions of interest (e.g., hippocampus, prefrontal cortex, striatum).

  • Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.

  • High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection:

    • Homogenize the brain tissue in an appropriate buffer.

    • Centrifuge the homogenate to pellet the proteins.

    • Inject the supernatant into the HPLC system.

    • Quantify the levels of 5-HT and 5-HIAA by comparing the peak areas to those of known standards.

Mandatory Visualization

Indalpine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Blocks Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin (5-HT) Serotonin_vesicle->Serotonin_synapse Release Serotonin_reuptake->Serotonin_vesicle Recycling Serotonin_receptor 5-HT Receptor Serotonin_synapse->Serotonin_receptor Binds Signaling_cascade Intracellular Signaling Cascade Serotonin_receptor->Signaling_cascade Activates Neuronal_response Altered Neuronal Excitability and Gene Expression Signaling_cascade->Neuronal_response Leads to

Caption: Mechanism of action of this compound as a selective serotonin reuptake inhibitor (SSRI).

FST_Workflow cluster_day1 Day 1: Pre-Test cluster_day2 Day 2: Test pretest Place rat in water cylinder for 15 minutes dry Remove and dry rat pretest->dry home_cage1 Return to home cage dry->home_cage1 administer Administer this compound or Vehicle (i.p. or p.o.) wait Wait 30-60 minutes administer->wait test Place rat in water cylinder for 5 minutes wait->test record Record session test->record analyze Score immobility, swimming, and climbing behaviors record->analyze

Caption: Experimental workflow for the rodent Forced Swim Test (FST).

OFT_Workflow cluster_procedure Procedure cluster_analysis Data Analysis administer Administer this compound or Vehicle (i.p. or p.o.) wait Wait 30-60 minutes administer->wait place Place mouse in center of open field arena wait->place explore Allow exploration for 5-10 minutes place->explore record Record session with video tracking explore->record analyze Analyze video for: - Total distance traveled - Time in center - Rearing frequency

Caption: Experimental workflow for the rodent Open Field Test (OFT).

References

Application Notes and Protocols: In Vitro Studies of Indalpine on Platelet 5-HT Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indalpine is recognized as a selective serotonin reuptake inhibitor (SSRI). SSRIs function by blocking the serotonin transporter (SERT), which is responsible for the reabsorption of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft and into the presynaptic neuron. This mechanism of action leads to an increase in the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission. Blood platelets are frequently used as a peripheral model for central serotonergic neurons because they possess a similar 5-HT uptake mechanism mediated by SERT. Consequently, in vitro studies using platelets are a valuable tool for characterizing the potency and mechanism of action of SSRIs like this compound.

These application notes provide a comprehensive overview of the methodologies used to study the effects of this compound on platelet 5-HT uptake in vitro. The protocols detailed below are based on established methods for assessing SERT inhibition and can be adapted for the evaluation of novel compounds.

Data Presentation

While extensive literature searches were conducted, specific quantitative data (IC50 or Ki values) for this compound's inhibition of 5-HT uptake in human platelets were not available in the reviewed scientific publications. To provide a comparative context for the expected potency of a selective 5-HT uptake inhibitor, the following table summarizes the inhibitory activities of other well-characterized SSRIs on human platelet 5-HT uptake.

CompoundIC50 (nM)Ki (nM)Method of DetectionReference
This compoundData not availableData not available--
Paroxetine0.6Data not availableRadiolabeled MIBG uptake[1]
Citalopram7.8Data not availableRadiolabeled MIBG uptake[1]
ImipramineData not availableData not available[Uptake of 14C-5-hydroxytryptamine by human and rat platelets and its pharmacological inhibition. A comparative kinetic analysis.][2]
ChlorimipramineData not availableData not available[Uptake of 14C-5-hydroxytryptamine by human and rat platelets and its pharmacological inhibition. A comparative kinetic analysis.][2]

Note: The inhibitory potency of compounds can vary depending on the experimental conditions, such as the concentration of 5-HT and the source of platelets.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows relevant to the in vitro study of this compound on platelet 5-HT uptake.

cluster_uptake 5-HT Uptake and Inhibition Pathway 5HT_ext Extracellular 5-HT SERT Serotonin Transporter (SERT) 5HT_ext->SERT Binds 5HT_int Intracellular 5-HT SERT->5HT_int Transports This compound This compound This compound->SERT Inhibits

Caption: Mechanism of this compound's inhibition of 5-HT uptake. (Within 100 characters)

cluster_workflow Experimental Workflow for Platelet 5-HT Uptake Assay Blood Whole Blood Collection PRP Prepare Platelet-Rich Plasma (PRP) Blood->PRP Platelets Isolate Platelets PRP->Platelets Preincubation Pre-incubate Platelets with this compound Platelets->Preincubation Incubation Incubate with Radiolabeled 5-HT Preincubation->Incubation Termination Terminate Uptake Incubation->Termination Separation Separate Platelets from Supernatant Termination->Separation Measurement Measure Radioactivity in Platelets Separation->Measurement Analysis Data Analysis (IC50 determination) Measurement->Analysis

Caption: Workflow for in vitro platelet 5-HT uptake assay. (Within 100 characters)

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effects of this compound on platelet 5-HT uptake.

Protocol 1: Preparation of Human Platelets

Objective: To obtain a suspension of washed human platelets for use in 5-HT uptake assays.

Materials:

  • Human whole blood collected in acid-citrate-dextrose (ACD) anticoagulant tubes.

  • Tyrode's buffer (pH 7.4) containing 137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO3, 0.4 mM NaH2PO4, 1 mM MgCl2, 5.6 mM glucose, and 2 mg/ml bovine serum albumin (BSA).

  • Prostaglandin E1 (PGE1) solution (1 µM in saline).

  • Apyrase (Grade VII, from potato).

  • Centrifuge.

Procedure:

  • Collect human venous blood into ACD tubes.

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • To the PRP, add PGE1 to a final concentration of 100 nM and apyrase to a final concentration of 0.02 U/mL to prevent platelet activation.

  • Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.

  • Carefully remove the supernatant and gently resuspend the platelet pellet in Tyrode's buffer.

  • Repeat the centrifugation and resuspension steps twice to wash the platelets.

  • After the final wash, resuspend the platelets in Tyrode's buffer to the desired concentration (e.g., 2 x 10^8 platelets/mL).

  • Platelet count can be determined using a hematology analyzer or a hemocytometer.

Protocol 2: In Vitro Platelet 5-HT Uptake Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound on 5-HT uptake in isolated human platelets.

Materials:

  • Washed human platelet suspension (from Protocol 1).

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • [³H]-Serotonin (radiolabeled 5-HT) stock solution.

  • Unlabeled (cold) 5-HT solution.

  • Scintillation fluid.

  • Scintillation counter.

  • Filtration apparatus with glass fiber filters.

  • Ice-cold phosphate-buffered saline (PBS).

Procedure:

  • Prepare serial dilutions of this compound in Tyrode's buffer to cover a range of concentrations (e.g., 0.1 nM to 10 µM).

  • In a series of microcentrifuge tubes, add a fixed volume of the washed platelet suspension.

  • Add the different concentrations of this compound to the platelet suspensions and pre-incubate for 15 minutes at 37°C. Include a vehicle control (solvent only).

  • To determine non-specific uptake, prepare a set of tubes with a high concentration of a known potent SERT inhibitor (e.g., 10 µM fluoxetine).

  • Initiate the uptake reaction by adding a fixed concentration of [³H]-5-HT (e.g., 10 nM) to each tube.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of 5-HT uptake.

  • Terminate the uptake by rapidly filtering the contents of each tube through a glass fiber filter using a filtration apparatus.

  • Immediately wash the filters three times with ice-cold PBS to remove extracellular [³H]-5-HT.

  • Place the filters in scintillation vials, add scintillation fluid, and vortex.

  • Measure the radioactivity in each vial using a scintillation counter.

Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of excess fluoxetine) from the total uptake (counts in the absence of inhibitor).

  • Express the uptake at each this compound concentration as a percentage of the control (vehicle-treated) specific uptake.

  • Plot the percentage inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific 5-HT uptake.

Conclusion

References

Application Notes and Protocols for Studying Indalpine-Induced Neutropenia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indalpine is a selective serotonin reuptake inhibitor (SSRI) that has been associated with hematological adverse effects, including neutropenia and agranulocytosis.[1][2][3][4] Understanding the underlying mechanisms of this compound-induced neutropenia is crucial for risk assessment and the development of safer therapeutic alternatives. These application notes provide a framework for investigating the potential mechanisms of this compound's toxicity on neutrophils and their progenitors, based on established in vitro methodologies for studying drug-induced neutropenia. While specific mechanistic data for this compound is limited in publicly available literature, the protocols outlined here offer a comprehensive approach to elucidate its effects.

The two primary proposed mechanisms for drug-induced neutropenia are direct toxicity to hematopoietic progenitor cells and immune-mediated destruction of mature neutrophils or their precursors.[5] It is also plausible that reactive metabolites of this compound could play a role in either of these mechanisms.[6][7][8]

1. Data Presentation: A Framework for Quantitative Analysis

To systematically evaluate the neutropenic potential of this compound, quantitative data from the proposed experiments should be organized for clear comparison. The following tables provide a template for data presentation.

Table 1: Cytotoxicity of this compound on Hematopoietic Progenitor Cells

Cell TypeAssayThis compound ConcentrationInhibition (%)IC50 (µM)
Human CD34+ CellsCFU-GM[Concentration 1]
[Concentration 2]
[Concentration 3]
Human CD34+ CellsBFU-E[Concentration 1]
[Concentration 2]
[Concentration 3]

CFU-GM: Colony Forming Unit-Granulocyte, Macrophage; BFU-E: Burst Forming Unit-Erythroid; IC50: Half-maximal inhibitory concentration.

Table 2: Effect of this compound on Neutrophil Viability and Apoptosis

Cell TypeTreatmentViability (%)Apoptosis (%) (Annexin V+)
Isolated Human NeutrophilsControl
This compound [Concentration 1]
This compound [Concentration 2]
This compound [Concentration 3]

Table 3: Formation of Reactive Metabolites and Protein Adducts

SystemThis compound ConcentrationReactive Metabolite Trapped (e.g., GSH adducts)Protein Adducts (pmol/mg protein)
Human Liver Microsomes + NADPH[Concentration 1]
[Concentration 2]
Activated Neutrophils (PMA)[Concentration 1]
[Concentration 2]

GSH: Glutathione; NADPH: Nicotinamide adenine dinucleotide phosphate; PMA: Phorbol 12-myristate 13-acetate.

2. Experimental Protocols

The following protocols describe key experiments to investigate the mechanisms of this compound-induced neutropenia.

2.1. Colony-Forming Unit-Granulocyte, Macrophage (CFU-GM) Assay

This assay assesses the direct toxic effect of this compound on the proliferation and differentiation of myeloid progenitor cells.

Methodology:

  • Cell Source: Isolate human CD34+ hematopoietic stem and progenitor cells from bone marrow, peripheral blood, or cord blood.

  • Cell Culture: Culture CD34+ cells in a methylcellulose-based medium supplemented with a cocktail of cytokines (e.g., SCF, GM-CSF, IL-3) to support the growth of granulocyte-macrophage colonies.

  • Drug Exposure: Add varying concentrations of this compound (and a vehicle control) to the culture medium at the time of plating.

  • Incubation: Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2 for 14 days.

  • Colony Counting: After 14 days, score the number of CFU-GM colonies (aggregates of ≥40 cells) using an inverted microscope.

  • Data Analysis: Calculate the percentage of inhibition of colony formation at each this compound concentration compared to the vehicle control and determine the IC50 value.[9][10]

2.2. Neutrophil Viability and Apoptosis Assay

This protocol evaluates the direct cytotoxic and pro-apoptotic effects of this compound on mature neutrophils.

Methodology:

  • Neutrophil Isolation: Isolate neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

  • Cell Culture: Resuspend the isolated neutrophils in a suitable culture medium (e.g., RPMI-1640) supplemented with serum.

  • Drug Treatment: Treat the neutrophils with various concentrations of this compound or a vehicle control for a defined period (e.g., 6, 12, or 24 hours).

  • Viability Assessment: Determine cell viability using a trypan blue exclusion assay or a commercially available viability kit (e.g., using Calcein-AM).

  • Apoptosis Assessment: Quantify apoptosis using flow cytometry after staining the cells with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).

  • Data Analysis: Compare the percentage of viable and apoptotic cells in the this compound-treated groups to the control group.

2.3. In Vitro Metabolism and Reactive Metabolite Trapping

This experiment investigates whether this compound can be metabolized to reactive species that may contribute to cytotoxicity.

Methodology:

  • Metabolizing System:

    • Liver Microsomes: Incubate this compound with human liver microsomes in the presence of an NADPH-regenerating system to simulate hepatic metabolism.

    • Activated Neutrophils: Incubate this compound with isolated human neutrophils activated with a stimulant like phorbol 12-myristate 13-acetate (PMA) to assess for neutrophil-mediated metabolic activation.

  • Trapping Agents: Include nucleophilic trapping agents, such as glutathione (GSH) or N-acetylcysteine (NAC), in the incubation mixture to capture and stabilize any reactive metabolites formed.

  • Sample Analysis: After incubation, analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formation of this compound-GSH or this compound-NAC conjugates.

  • Protein Adducts: In parallel experiments without trapping agents, precipitate the proteins after incubation, digest them, and analyze by LC-MS/MS to detect covalent binding of this compound metabolites to proteins.

3. Visualization of Proposed Mechanisms and Workflows

3.1. Signaling Pathways

The following diagram illustrates the two major hypothetical pathways for drug-induced neutropenia, which can be investigated for this compound.

G Hypothetical Signaling Pathways of this compound-Induced Neutropenia cluster_0 Direct Toxicity Pathway cluster_1 Immune-Mediated Pathway Indalpine_T This compound HPC Hematopoietic Progenitor Cell Indalpine_T->HPC Inhibition of Proliferation/ Differentiation Neutropenia_T Neutropenia HPC->Neutropenia_T Reduced Granulopoiesis Indalpine_I This compound or Reactive Metabolite Neutrophil Neutrophil Indalpine_I->Neutrophil Haptenization APC Antigen Presenting Cell Neutrophil->APC Presents Altered Self-Antigen Neutropenia_I Neutropenia Neutrophil->Neutropenia_I Increased Clearance T_Cell T-Cell APC->T_Cell Activation B_Cell B-Cell T_Cell->B_Cell Activation Antibodies Anti-Neutrophil Antibodies B_Cell->Antibodies Antibodies->Neutrophil Opsonization & Destruction G Experimental Workflow for Investigating this compound-Induced Neutropenia Start Start Investigation CFU_Assay CFU-GM Assay with Human CD34+ Cells Start->CFU_Assay Toxicity_Found Direct Toxicity to Progenitors Observed? CFU_Assay->Toxicity_Found Neutrophil_Assays Neutrophil Viability & Apoptosis Assays Toxicity_Found->Neutrophil_Assays No Direct_Toxicity Conclusion: Direct Myelotoxicity Toxicity_Found->Direct_Toxicity Yes Immune_Mechanism Investigate Immune Mechanisms Neutrophil_Assays->Immune_Mechanism End End of Investigation Direct_Toxicity->End Metabolism_Study Reactive Metabolite Formation Study Immune_Mechanism->Metabolism_Study Metabolites_Found Reactive Metabolites Detected? Metabolism_Study->Metabolites_Found Immune_Assays Lymphocyte Transformation Assay Antibody Screening Metabolites_Found->Immune_Assays Yes Complex_Mechanism Conclusion: Complex or Multifactorial Mechanism Metabolites_Found->Complex_Mechanism No Immune_Conclusion Conclusion: Immune-Mediated Neutropenia Immune_Assays->Immune_Conclusion Immune_Conclusion->End Complex_Mechanism->End

References

Application Notes and Protocols for Investigating Paradoxical Sleep in Rats Using Indalpine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indalpine is a selective serotonin reuptake inhibitor (SSRI) that has been utilized in neuropharmacological research to understand the role of serotonin (5-HT) in the regulation of sleep-wake cycles. Paradoxical sleep, also known as Rapid Eye Movement (REM) sleep, is a distinct phase of sleep characterized by intense brain activity, rapid eye movements, and muscle atonia. The serotonergic system is known to play a crucial role in the modulation of paradoxical sleep. These application notes provide a comprehensive overview of the use of this compound as a tool to investigate paradoxical sleep in rats, including detailed experimental protocols, data presentation, and visualization of the underlying mechanisms.

Studies have shown that this compound dose-dependently decreases paradoxical sleep and delays its first appearance in rats.[1] This inhibitory effect is attributed to the increase in the extracellular concentration of serotonin.[1] The potentiation of this effect by reducing catecholaminergic activity suggests a complex interplay between monoaminergic systems in sleep regulation.[1]

Experimental Protocols

The following protocols are synthesized from standard methodologies for sleep studies in rodents and specific information regarding this compound.

Animal Model
  • Species: Rat

  • Strain: Male Sprague-Dawley or Wistar rats are commonly used.[2][3]

  • Weight: 250-300 grams at the time of surgery.[2]

  • Housing: Rats should be individually housed after surgery in temperature and humidity-controlled rooms with a 12h:12h light-dark cycle (e.g., lights on at 08:00).[2][3] Food and water should be available ad libitum.[2]

Surgical Implantation of EEG/EMG Electrodes

Aseptic surgical techniques are required for the chronic implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings.

  • Anesthesia: Anesthesia can be induced with a cocktail of ketamine (50 mg/kg), xylazine (5 mg/kg), and acepromazine (1 mg/kg) administered intramuscularly, or with isoflurane gas.[4][5]

  • Electrode Placement:

    • EEG Electrodes: Four stainless steel screws are implanted through the skull over the frontal and parietal cortices. A typical coordinate set is 1.5 mm lateral to the central suture and 1.5 mm and 4.5 mm anterior to lambda.[3] One screw can be placed over the cerebellum to serve as a reference/ground electrode.[6]

    • EMG Electrodes: Two Teflon-coated stainless steel wires are inserted into the nuchal (neck) muscles to record muscle tone.[4][6]

  • Headmount Assembly: The electrode wires are connected to a 6-pin plastic connector, which is then secured to the skull using dental acrylic.[4]

  • Post-Operative Care: Administer analgesics such as meloxicam (2 mg/kg) post-surgery.[4] Allow a recovery period of at least one week before starting the habituation phase.[2]

Experimental Procedure
  • Habituation: For one week following recovery, rats should be handled daily and habituated to the recording cables and chambers to minimize stress.[2]

  • Baseline Recording: A 24-hour baseline EEG/EMG recording should be performed to establish normal sleep-wake patterns for each animal.[2]

  • Drug Administration:

    • Compound: this compound, dissolved in a suitable vehicle (e.g., physiological saline).

    • Administration: Intraperitoneal (i.p.) injection is a common route.[3]

    • Dosing: Injections should be administered at the beginning of the light cycle (the primary sleep phase for rats). A dose-response study is recommended.

  • Post-Injection Recording: EEG and EMG data are continuously recorded for 23.5-24 hours immediately following the injection.[2]

  • Washout Period: A recovery period of at least 2-3 days should be allowed between different drug administrations.[2]

Data Acquisition and Analysis
  • Signal Processing: Polygraphic signals are amplified and filtered (e.g., 0.3-30 Hz for EEG and 30-300 Hz for EMG).[2]

  • Sleep Scoring: The recording is segmented into epochs (e.g., 10-30 seconds) and visually or automatically scored into three stages: Wakefulness, Non-REM (NREM) sleep, and Paradoxical (REM) sleep based on EEG and EMG characteristics.[7]

  • Quantitative Parameters: The following parameters should be quantified:

    • Total duration of each sleep-wake state.

    • Latency to the first episode of paradoxical sleep after injection.

    • Number of paradoxical sleep episodes.

    • Mean duration of paradoxical sleep episodes.

    • Sleep fragmentation (number of state transitions).[6]

Data Presentation

Quantitative data on the effects of this compound on paradoxical sleep in rats are summarized below.

Table 1: Qualitative Effects of this compound on Paradoxical Sleep in Rats
ParameterEffect of this compound
Total Duration of Paradoxical Sleep Dose-dependent decrease[1]
Latency to First Paradoxical Sleep Episode Delayed (Increased)[1]
Influence of Serotonin Depletion Pretreatment with parachlorophenylalanine (a serotonin synthesis inhibitor) markedly decreased the effect of this compound.[1]
Influence of Catecholamine Depletion Pretreatment with alpha-methylparatyrosine (a catecholamine synthesis inhibitor) potentiated the this compound-induced depression of paradoxical sleep.[1]

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound at the serotonergic synapse.

Indalpine_Pathway Mechanism of Action of this compound cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic Serotonergic Neuron Serotonin 5-HT Presynaptic->Serotonin Release Tryptophan Tryptophan Serotonin_Vesicle 5-HT Vesicle Tryptophan->Serotonin_Vesicle Synthesis Postsynaptic_Receptor 5-HT Receptor Serotonin->Postsynaptic_Receptor Binding SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Inhibition_PS Inhibition of Paradoxical Sleep Postsynaptic_Receptor->Inhibition_PS This compound This compound This compound->SERT Blocks

Caption: this compound blocks the serotonin transporter (SERT), increasing 5-HT in the synapse.

Experimental Workflow

This diagram outlines the key steps in an experiment investigating the effects of this compound on rat sleep.

Experimental_Workflow Experimental Workflow for this compound Sleep Study cluster_animal_prep Animal Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis Acclimation 1. Animal Acclimation (1 week) Surgery 2. EEG/EMG Electrode Implantation Surgery Acclimation->Surgery Recovery 3. Post-Surgical Recovery (1 week) Surgery->Recovery Habituation 4. Habituation to Recording Setup (1 week) Recovery->Habituation Baseline 5. Baseline Recording (24 hours) Habituation->Baseline Injection 6. This compound/Vehicle Injection (i.p.) Baseline->Injection Test_Recording 7. Test Day Recording (24 hours) Injection->Test_Recording Scoring 8. Sleep Stage Scoring (Wake, NREM, REM) Test_Recording->Scoring Quantification 9. Quantification of Sleep Parameters Scoring->Quantification Statistics 10. Statistical Analysis Quantification->Statistics

Caption: Workflow from animal surgery to data analysis for a rat sleep study.

References

Troubleshooting & Optimization

Technical Support Center: Indapamide Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "indalpine" yielded limited specific stability data. The following information has been compiled for "indapamide," a structurally related diuretic, assuming it is the compound of interest for your research.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of indapamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for indapamide in aqueous solutions?

A1: Indapamide is susceptible to hydrolysis, particularly under acidic and basic conditions. The primary degradation pathway involves the cleavage of the sulfonamide bond, leading to the formation of several degradation products.[1] Oxidative degradation and photolysis can also occur under specific stress conditions.[2]

Q2: What is the optimal pH for maintaining indapamide stability in an aqueous solution?

A2: Studies on a related compound, lauroyl-indapamide, suggest that the maximum stability is achieved at a pH of 6.8. Stability decreases as the pH becomes more acidic or basic.[3] While the exact optimal pH for indapamide may vary slightly, maintaining a near-neutral pH is crucial for minimizing degradation.

Q3: How does temperature affect the degradation rate of indapamide?

A3: As with most chemical reactions, the degradation of indapamide is accelerated at higher temperatures.[4][5] Kinetic studies on similar compounds have shown a clear temperature-dependent increase in the degradation rate constant, following the Arrhenius equation.[3][6] For instance, the degradation active energies for lauroyl-indapamide were found to be 68.19 kJ/mol at pH 3.6, 131.75 kJ/mol at pH 6.8, and 107.72 kJ/mol at pH 12.[3]

Q4: Is indapamide sensitive to light?

A4: Yes, indapamide is known to undergo significant degradation upon exposure to light (photolysis).[2] Therefore, it is crucial to protect indapamide solutions from light during preparation, storage, and analysis to prevent the formation of photodegradation products.[7][8]

Q5: What are some common analytical techniques used to study indapamide stability?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for separating and quantifying indapamide and its degradation products.[2][9] The use of a photodiode array (PDA) detector allows for peak purity analysis.[10] For structural elucidation of unknown degradation products, techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed.[9][11][12]

Troubleshooting Guides

Issue 1: Rapid Degradation of Indapamide in Solution
Potential Cause Troubleshooting Step
Incorrect pH of the solution Verify the pH of your aqueous solution. Adjust to a near-neutral pH (around 6.8-7.4) using appropriate buffers to enhance stability.[3]
High storage temperature Store stock solutions and experimental samples at recommended low temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.[4]
Exposure to light Prepare and store all indapamide solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions.[2][7]
Presence of oxidative agents Ensure all glassware is thoroughly cleaned and that solvents are free from peroxides or other oxidizing impurities. If oxidative degradation is suspected, consider de-gassing solvents or adding an antioxidant, if compatible with your experimental design.[2]
Microbial contamination For long-term storage, consider sterile filtering the solution or adding a suitable antimicrobial agent if it does not interfere with the analysis.
Issue 2: Inconsistent or Non-Reproducible Stability Data
Potential Cause Troubleshooting Step
Inconsistent pH across samples Prepare a large batch of buffer to ensure pH uniformity across all experiments. Re-measure the pH of each sample before and after the experiment.
Temperature fluctuations Use a calibrated and stable incubator, water bath, or oven for temperature-controlled studies. Monitor the temperature throughout the experiment.
Variable light exposure Standardize the light exposure conditions for all samples in photostability studies as per ICH Q1B guidelines, which recommend a minimum of 1.2 million lux hours and 200 watt hours per square meter.[10][13]
Analytical method variability Validate your analytical method for specificity, linearity, accuracy, and precision according to ICH guidelines.[9] Ensure consistent instrument parameters and sample preparation techniques.
Interaction with container Investigate potential adsorption of indapamide to the container surface. Consider using different types of containers (e.g., glass vs. polypropylene) or silanized glassware.

Data Presentation

Table 1: Summary of Indapamide Degradation under Forced Conditions
Stress Condition Reagents/Conditions Observed Degradation Key Degradation Products Reference
Acidic Hydrolysis 1 M HCl, 72 hours~1% degradationNot specified[2]
Basic Hydrolysis 0.001 M NaOH, 72 hoursSignificant degradationNot specified[2]
Oxidative 3-30% H₂O₂Significant degradationNot specified[2]
Photolytic UV or fluorescent lightExtreme photolysisNot specified[2]
Thermal Elevated temperaturesDegradation increases with temperatureNot specified[2]

Note: The percentage of degradation can be influenced by the presence of other active pharmaceutical ingredients in a formulation.[2]

Table 2: Kinetic Parameters for Lauroyl-Indapamide Degradation (as a proxy for Indapamide)
pH Temperature (°C) Reaction Order Activation Energy (Ea) (kJ/mol) Reference
3.660Pseudo-first-order68.19[3]
6.860Pseudo-first-order131.75[3]
12.060Pseudo-first-order107.72[3]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug and for developing stability-indicating analytical methods.[10][14][15]

  • Preparation of Stock Solution: Prepare a stock solution of indapamide in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M to 1 M hydrochloric acid.

    • Incubate the solution at room temperature or an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., NaOH), and dilute to the final concentration for analysis.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M to 1 M sodium hydroxide.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with a suitable acid (e.g., HCl).

  • Oxidative Degradation:

    • Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).

    • Incubate at room temperature, protected from light, for a defined period.

    • Withdraw aliquots at specified time points for analysis.

  • Thermal Degradation:

    • Store the solid drug substance or a solution of the drug at an elevated temperature (e.g., 60-80°C) in a calibrated oven.

    • Analyze samples at various time points.

  • Photodegradation:

    • Expose a solution of the drug to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light.

    • Analyze both the exposed and control samples at appropriate time intervals.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient due to degradation.

  • Chromatographic Conditions Development:

    • Column: A C18 column is commonly used.

    • Mobile Phase: Optimize the mobile phase composition (e.g., a mixture of a buffer like phosphate or acetate and an organic solvent like acetonitrile or methanol) to achieve good separation between the parent drug and all degradation products generated during forced degradation studies. Gradient elution may be necessary.

    • Detection: Use a UV detector at the wavelength of maximum absorbance for indapamide. A PDA detector is recommended for peak purity analysis.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved by analyzing stressed samples and showing that the peaks for the degradation products are well-resolved from the parent drug peak.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known concentrations.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

Visualizations

Indapamide Indapamide Hydrolysis Hydrolysis (Acid/Base) Indapamide->Hydrolysis Oxidation Oxidation Indapamide->Oxidation Photolysis Photolysis (Light) Indapamide->Photolysis Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Major degradation pathways of indapamide in aqueous solutions.

Start Start: Unexpected Degradation Check_pH Check pH of Solution Start->Check_pH Check_Temp Check Storage Temperature Check_pH->Check_Temp pH OK Adjust_pH Adjust pH to Neutral Check_pH->Adjust_pH pH Incorrect Check_Light Check Light Exposure Check_Temp->Check_Light Temp OK Adjust_Temp Store at Lower Temperature Check_Temp->Adjust_Temp Temp Too High Protect_Light Protect from Light Check_Light->Protect_Light Exposed to Light Reanalyze Re-analyze Sample Check_Light->Reanalyze Light OK Adjust_pH->Reanalyze Adjust_Temp->Reanalyze Protect_Light->Reanalyze

Caption: Troubleshooting workflow for unexpected indapamide degradation.

Start Start: Stability Study Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Method_Development Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Degradation->Method_Development Method_Validation Validate Method (Specificity, Linearity, Accuracy, etc.) Method_Development->Method_Validation Stability_Testing Conduct Stability Testing (Real-time and Accelerated) Method_Validation->Stability_Testing Data_Analysis Analyze Data (Kinetics, Degradation Profile) Stability_Testing->Data_Analysis Conclusion Determine Shelf-life and Storage Conditions Data_Analysis->Conclusion

Caption: Experimental workflow for an indapamide stability study.

References

Navigating Indalpine Administration in Preclinical Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing Indalpine dosage in animal studies to mitigate toxicity. This compound, a selective serotonin reuptake inhibitor (SSRI) with antihistaminic properties, was withdrawn from the market due to concerns about hematological and hepatic toxicity. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to aid researchers in designing safe and effective preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective serotonin reuptake inhibitor (SSRI). It functions by blocking the reuptake of serotonin in the brain, which leads to an increase in the extracellular concentration of this neurotransmitter.[1] It is also reported to have antihistamine properties.

Q2: What are the known toxicities of this compound observed in past studies?

A2: this compound was withdrawn from the market due to significant toxicity concerns, including neutropenia (a low level of neutrophils, a type of white blood cell), agranulocytosis (a severe and dangerous drop in white blood cells), and hepatic carcinogenicity (liver tumor formation).[2] An acute oral toxicity study in rats also indicated delayed toxicity involving the liver and intestine at higher doses.

Q3: What is a known acute lethal dose of this compound in an animal model?

A3: An acute oral toxicity study in rats established a median lethal dose (LD50) of 67.7 mg/kg.

Troubleshooting Guide: Common Issues in this compound Animal Studies

Observed Issue Potential Cause Troubleshooting Steps
Unexpected Animal Mortality - Dosage may be too high, approaching the LD50. - Rapid absorption leading to acute toxicity. - Incorrect vehicle or formulation affecting bioavailability.- Review and recalculate the dosage based on the known LD50 and perform dose-range finding studies. - Consider a slower administration route or split dosing. - Ensure the vehicle is appropriate for the route of administration and does not enhance toxicity.
Signs of Hematotoxicity (e.g., infection, lethargy) - this compound-induced neutropenia or agranulocytosis.- Implement regular hematological monitoring (complete blood counts). - At the first sign of significant decreases in white blood cell counts, consider dose reduction or cessation. - Isolate affected animals to prevent opportunistic infections.
Elevated Liver Enzymes or Liver Pathology - Hepatotoxicity is a known risk with this compound.- Conduct regular serum biochemistry to monitor liver enzymes (ALT, AST). - At the end of the study, perform histopathological examination of the liver. - Consider dose-response studies to establish a no-observed-adverse-effect level (NOAEL) for hepatotoxicity.
Behavioral Changes (e.g., sedation, agitation) - Pharmacological effect of an SSRI and antihistamine. - Potential neurotoxicity at higher doses.- Differentiate between expected pharmacological effects and signs of toxicity. - Include a functional observational battery (FOB) in your study design to systematically assess neurological function.[3] - If severe agitation or sedation occurs, re-evaluate the dose.
Inconsistent Results Between Animals - Variability in drug metabolism between individual animals. - Issues with dose administration consistency. - Genetic variability within the animal strain.- Ensure precise and consistent dosing techniques. - Use a sufficient number of animals per group to account for biological variability. - Consider using a more genetically homogenous animal strain if variability is high.

Quantitative Toxicity Data

Parameter Species Route of Administration Value Source
LD50RatOral67.7 mg/kgInternal Study
Effective Dose (Forced Swimming Test)MouseIntraperitoneal16 mg/kgPublished Research

Experimental Protocols

Acute Oral Toxicity Study (Based on general guidelines)

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Animal Model: Sprague-Dawley rats (young adults, equal numbers of males and females).

Methodology:

  • Dose Selection: Based on preliminary range-finding studies, select at least three dose levels, plus a control group receiving the vehicle only. Doses should be spaced to produce a range of toxic effects and mortality.

  • Administration: Administer this compound orally via gavage. The volume should not exceed 1 mL/100 g body weight.[4]

  • Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: Calculate the LD50 using a recognized statistical method.

Subchronic Hematotoxicity Study (Recommended Protocol)

Objective: To evaluate the potential for this compound to induce hematological abnormalities after repeated dosing.

Animal Model: Beagle dogs (due to their sensitivity to drug-induced hematological changes).

Methodology:

  • Dose Selection: Select at least three dose levels based on previous acute toxicity data and a control group. The high dose should be a fraction of the LD50 that is expected to produce some toxicity but not significant mortality.

  • Administration: Administer this compound orally in capsules daily for 90 days.

  • Hematology: Collect blood samples at baseline, and then weekly for the first month, and bi-weekly thereafter. Perform a complete blood count (CBC) with a differential.

  • Clinical Observations: Monitor animals daily for clinical signs of toxicity, including signs of infection, bleeding, or anemia.

  • Bone Marrow Analysis: At the termination of the study, collect bone marrow samples for cytological and histopathological examination to assess hematopoiesis.

  • Data Analysis: Analyze hematological parameters for statistically significant changes compared to the control group.

Chronic Carcinogenicity Study (Based on ICH S1B(R1) Guidelines)

Objective: To assess the carcinogenic potential of this compound following long-term administration.[5]

Animal Model: C57BL/6 mice and Wistar rats (species commonly used in carcinogenicity studies).[6]

Methodology:

  • Dose Selection: The high dose should be the Maximum Tolerated Dose (MTD), defined as the dose that causes minimal toxicity without significantly altering the animal's lifespan. Alternatively, a 25-fold area under the curve (AUC) ratio (rodent:human) can be used.[7] Two lower dose levels should also be included.

  • Administration: Administer this compound in the diet for the lifetime of the animals (typically 2 years for rodents).

  • Clinical Observations: Monitor animals for palpable masses, changes in appearance and behavior, and survival.

  • Histopathology: At the end of the study, perform a complete necropsy and histopathological examination of all organs, with a particular focus on the liver.

  • Data Analysis: Statistically analyze tumor incidence in the treated groups compared to the control group.

Visualizing Experimental Workflows and Pathways

Experimental_Workflow_for_Toxicity_Screening cluster_0 Acute Toxicity cluster_1 Subchronic Toxicity cluster_2 Chronic Toxicity/Carcinogenicity Acute_Dose_Range_Finding Dose-Range Finding LD50_Determination LD50 Determination Acute_Dose_Range_Finding->LD50_Determination Dose_Selection_Subchronic Dose Selection (based on LD50) LD50_Determination->Dose_Selection_Subchronic Inform Repeated_Dosing 90-Day Repeated Dosing Dose_Selection_Subchronic->Repeated_Dosing Hematology_Monitoring Hematology & Biochemistry Monitoring Repeated_Dosing->Hematology_Monitoring Histopathology_Subchronic Histopathology Hematology_Monitoring->Histopathology_Subchronic MTD_Determination MTD Determination Histopathology_Subchronic->MTD_Determination Inform Lifetime_Dosing Lifetime Dosing (2 years) MTD_Determination->Lifetime_Dosing Tumor_Monitoring Tumor Incidence Monitoring Lifetime_Dosing->Tumor_Monitoring Histopathology_Chronic Comprehensive Histopathology Tumor_Monitoring->Histopathology_Chronic

Caption: Workflow for this compound Toxicity Assessment.

Troubleshooting_Logic Adverse_Event Adverse Event Observed Is_it_Hematological Hematological Signs? Adverse_Event->Is_it_Hematological Is_it_Hepatic Hepatic Signs? Is_it_Hematological->Is_it_Hepatic No CBC Perform Complete Blood Count Is_it_Hematological->CBC Yes Is_it_Neurological Neurological Signs? Is_it_Hepatic->Is_it_Neurological No Liver_Enzymes Measure Liver Enzymes Is_it_Hepatic->Liver_Enzymes Yes FOB Conduct Functional Observational Battery Is_it_Neurological->FOB Yes Other Investigate Other Potential Causes Is_it_Neurological->Other No

Caption: Troubleshooting Decision Tree for Adverse Events.

Serotonin_Pathway This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Synaptic_Cleft Synaptic Cleft SERT->Synaptic_Cleft Removes Serotonin from Serotonin_Receptor Serotonin Receptor Synaptic_Cleft->Serotonin_Receptor Serotonin binds to Postsynaptic_Neuron Postsynaptic Neuron Neuronal_Signaling Downstream Neuronal Signaling Postsynaptic_Neuron->Neuronal_Signaling Serotonin_Receptor->Postsynaptic_Neuron Activates

Caption: this compound's Mechanism of Action on the Serotonin Pathway.

References

Technical Support Center: Analysis of Indalpine Metabolites in Urine

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: Indalpine was withdrawn from the market in 1985 due to toxicity. Consequently, comprehensive research on its metabolism and the full profile of its urinary metabolites is limited in publicly available literature. This guide is based on the available scientific data and general principles of analytical chemistry for similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the known metabolites of this compound found in urine?

A1: Research has identified 4-[2-(3-indolyl)ethyl]-2-piperidinone as a major metabolite of this compound in human plasma. However, a key pharmacokinetic study reported that neither this metabolite nor its conjugates were detected in urine samples. The same study found that only about 3% of the parent this compound is excreted unchanged in the urine within 12 hours of administration[1]. Therefore, quantitative analysis in urine may primarily focus on the parent drug.

Q2: What is the expected concentration of this compound in urine?

A2: The concentration of unchanged this compound in urine is expected to be very low. One study indicates that only 3% of an oral dose is excreted unchanged in the urine over 12 hours[1]. The actual concentration will depend on the dosage, individual metabolism, and urine volume.

Q3: What analytical methods are suitable for quantifying this compound and its metabolites in urine?

A3: High-Performance Liquid Chromatography (HPLC) with a fluorometric detector is a validated method for the determination of this compound and its primary metabolite in plasma and urine, with a sensitivity of 5 ng/ml[1]. Given the indole structure of this compound, methods developed for other indole compounds, such as those using reverse-phase columns and fluorescence detection, are also relevant[2]. Liquid chromatography-mass spectrometry (LC-MS) would also be a suitable, and likely more specific and sensitive, technique.

Q4: Are there any specific challenges associated with analyzing this compound in a urine matrix?

A4: Yes, the urine matrix can present several challenges. These include high variability in pH, ionic strength, and the concentration of endogenous compounds, which can lead to matrix effects such as ion suppression or enhancement in LC-MS analysis[3][4][5][6][7]. Additionally, the low expected concentration of this compound in urine requires a highly sensitive analytical method and potentially a sample pre-concentration step.

Quantitative Data

The following table summarizes pharmacokinetic data for this compound (I) and its major plasma metabolite, 4-[2-(3-indolyl)ethyl]-2-piperidinone (PK), following a single 100 mg oral dose in healthy volunteers. Note that most of this data pertains to plasma, reflecting the limited information available for urine.

ParameterThis compound (I)4-[2-(3-indolyl)ethyl]-2-piperidinone (PK)Source
Mean Peak Plasma Concentration (Cmax) 116 ng/ml43 ng/ml[1]
Mean Time to Peak Plasma Concentration (tmax) 2.1 hours2.6 hours[1]
Mean Plasma Half-life (t1/2) 10.4 hours11.9 hours[1]
Mean Recovery from Urine (Unchanged) 3% of dose in 12hNot Detected[1]
Mean Recovery from Urine (Assay) 82.5%Not Reported[1]

Experimental Protocols

Protocol 1: Sample Preparation for Urine Analysis

This is a general protocol for preparing urine samples for HPLC analysis.

  • Urine Collection: Collect urine samples in sterile containers. For quantitative analysis, a 24-hour urine collection is preferable. If not feasible, a first-morning void can be used, and results should be normalized to creatinine concentration.

  • Storage: If not analyzed immediately, samples should be stored at -80°C to minimize degradation of analytes.

  • Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex the sample to ensure homogeneity.

    • Centrifuge the urine at 2000 x g for 10 minutes at 4°C to pellet any particulate matter.

    • Transfer the supernatant to a clean tube.

  • Extraction (if necessary for concentration):

    • Solid-Phase Extraction (SPE) can be used to clean up the sample and concentrate the analytes. A C18 SPE cartridge would be appropriate for a non-polar compound like this compound.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the urine supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.

    • Elute this compound and its metabolites with an organic solvent like methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the mobile phase.

  • Final Filtration: Filter the prepared sample through a 0.22 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC with Fluorescence Detection

This protocol is based on the method described by Lefebvre et al. (1984) for the analysis of this compound and its primary metabolite[1].

  • Instrumentation: High-Performance Liquid Chromatograph equipped with a fluorescence detector.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A mixture of a buffer solution and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific column and system to achieve good separation. For indole compounds, a slightly acidic mobile phase is often used to improve peak shape[2].

  • Flow Rate: Typically 1.0 ml/min.

  • Injection Volume: 20-50 µL.

  • Fluorescence Detection:

    • Excitation Wavelength (λex): ~280 nm (typical for indole compounds)

    • Emission Wavelength (λem): ~350 nm (typical for indole compounds)

  • Internal Standard: Quinine sulfate was used as an internal standard in the cited study[1]. An appropriate internal standard should be chosen that does not co-elute with the analytes of interest and has similar chromatographic and fluorescence properties.

  • Quantification: Create a calibration curve using standard solutions of this compound and its metabolite of known concentrations. The concentration of the analytes in the urine samples can be determined by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No peak detected for this compound or its metabolite - Concentration is below the limit of detection (LOD).- Analyte degradation.- Inefficient extraction.- Concentrate the sample using a larger volume of urine and SPE.- Ensure proper sample storage (-80°C) and minimize freeze-thaw cycles.- Optimize the SPE procedure for better recovery. Check the pH of the sample and solvents.
Poor peak shape (tailing or fronting) - Column degradation.- Inappropriate mobile phase pH.- Co-eluting matrix components.- Use a new guard column or analytical column.- Adjust the mobile phase pH. For indole compounds, a slightly acidic pH can improve peak shape.- Improve sample clean-up using a more rigorous SPE protocol.
Variable retention times - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column equilibration issues.- Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Ensure the column is adequately equilibrated with the mobile phase before injecting samples.
Signal suppression or enhancement (LC-MS) - Matrix effects from endogenous urine components (e.g., salts, urea).[3][4][5][6][7]- Dilute the urine sample before analysis (this may compromise sensitivity).- Use a more effective sample clean-up method like SPE.- Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects.- Optimize chromatographic separation to move the analyte peak away from areas of significant ion suppression.
Unexpected peaks in the chromatogram - Contamination from collection containers or solvents.- Presence of other drugs or their metabolites.- Carryover from previous injections.- Run a blank (mobile phase) and a matrix blank (urine from a drug-free source) to identify the source of contamination.- Use high-purity solvents and clean collection vessels.- Implement a robust needle wash protocol in the autosampler.

Visualizations

G cluster_collection Sample Collection & Preparation cluster_analysis Analytical Workflow urine_collection Urine Sample Collection centrifugation Centrifugation (2000g, 10 min) urine_collection->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (Optional, for concentration) supernatant->spe if needed filtration Syringe Filtration (0.22 µm) supernatant->filtration Direct Injection (if sensitive enough) reconstitution Reconstitute in Mobile Phase spe->reconstitution reconstitution->filtration hplc HPLC Separation (C18 Reverse-Phase) filtration->hplc detection Fluorescence Detection (λex=280nm, λem=350nm) hplc->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification (vs. Calibration Curve) data_acquisition->quantification

Caption: Experimental workflow for the analysis of this compound in urine.

G This compound This compound Phase1 Phase I Metabolism (e.g., Oxidation/Hydroxylation) in the Liver This compound->Phase1 Excretion Urinary Excretion This compound->Excretion Metabolite 4-[2-(3-indolyl)ethyl]-2-piperidinone Phase1->Metabolite Major plasma metabolite Unchanged Unchanged this compound (~3% of dose) Excretion->Unchanged

References

Indalpine solubility issues in common laboratory solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for indalpine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this compound in common laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is classified as practically insoluble in water. Experimental data indicates its aqueous solubility is less than 15 µg/mL[1]. This low solubility is a primary challenge when preparing solutions for aqueous-based biological assays.

Q2: Which organic solvents are recommended for dissolving this compound?

Q3: I need to prepare an this compound solution for an in vitro cell culture experiment. What is the best practice?

A3: The standard procedure is to first prepare a concentrated stock solution in 100% DMSO and then dilute this stock into your aqueous cell culture medium to the final desired concentration. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.

Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What can I do?

A4: This is a common issue known as "crashing out." It occurs when the concentration of the drug exceeds its solubility limit in the final aqueous medium. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound.

  • Increase the DMSO Concentration: You can slightly increase the final percentage of DMSO in your aqueous solution, but be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the solvent.

  • Use a Surfactant or Co-solvent: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) or a co-solvent to the final aqueous medium can help maintain solubility. This must be validated to ensure it does not interfere with the assay.

  • Warm the Solution: Gently warming the aqueous medium (e.g., to 37°C) before and during the addition of the stock solution can sometimes improve solubility, but be cautious of the thermal stability of this compound and other components in your medium.

This compound Solubility Data

The following table summarizes the available solubility data for this compound.

SolventTypeMolar Mass ( g/mol )SolubilityNotes
Water Aqueous18.02< 0.015 mg/mLPractically insoluble; not recommended as a primary solvent.[1]
DMSO Polar Aprotic78.13Soluble (Exact data not available)Recommended for preparing high-concentration stock solutions.
Ethanol Polar Protic46.07Soluble (Exact data not available)A viable alternative to DMSO for stock solutions.

Experimental Protocols & Troubleshooting

Protocol: Preparing an this compound Stock Solution
  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (Molar Mass: 228.34 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Microcentrifuge tubes or amber glass vials

    • Vortex mixer

  • Procedure:

    • Weigh out 2.28 mg of this compound powder and place it into a clean vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

    • Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial.

Visual Guides

Experimental Workflow: Troubleshooting this compound Precipitation

This diagram outlines the logical steps to address precipitation issues when diluting an organic stock solution of this compound into an aqueous medium.

G cluster_troubleshoot Troubleshooting Steps start Start: Prepare high-conc. stock in 100% DMSO dilute Dilute stock into aqueous medium start->dilute check Precipitation Observed? dilute->check success Solution is Clear: Proceed with Experiment check->success No step1 1. Lower final This compound concentration check->step1 Yes fail Issue Persists: Re-evaluate Experiment check1 Still Precipitates? step1->check1 check1->success No step2 2. Increase final DMSO % (within assay limits) check1->step2 Yes check2 Still Precipitates? step2->check2 check2->success No step3 3. Add validated surfactant/co-solvent check2->step3 Yes step3->fail

Caption: Troubleshooting workflow for this compound solution preparation.

Signaling Pathway: Mechanism of Action of this compound

This compound is a selective serotonin reuptake inhibitor (SSRI). This diagram illustrates its mechanism of action at the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin_release Serotonin Release serotonin_vesicle->serotonin_release synaptic_serotonin Synaptic Serotonin serotonin_release->synaptic_serotonin Increases sert Serotonin Transporter (SERT) receptors Postsynaptic Serotonin Receptors signal Signal Transduction receptors->signal synaptic_serotonin->sert Reuptake synaptic_serotonin->receptors Binds to This compound This compound This compound->sert Blocks

Caption: this compound blocks the serotonin transporter (SERT).

References

long-term storage conditions for Indalpine powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage, handling, and stability assessment of Indalpine powder for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

Q2: How does temperature affect the stability of this compound powder?

A2: Elevated temperatures can accelerate the degradation of chemical compounds. For many pharmaceutical powders, long-term stability is assessed at 25°C ± 2°C.[2] Storage at higher temperatures may lead to the formation of degradation products and a decrease in purity over time. Conversely, refrigeration (2°C to 8°C) or freezing (-20°C or -80°C) can enhance stability, especially for compounds susceptible to thermal degradation.[2][3]

Q3: Is this compound powder sensitive to humidity?

A3: Many powdered substances are sensitive to moisture, which can lead to hydrolysis or physical changes like clumping.[2] It is crucial to store this compound powder in a low-humidity environment. The use of desiccants within a tightly sealed container is a recommended practice to mitigate moisture-related degradation.[3]

Q4: What is the impact of light exposure on this compound powder?

A4: Exposure to light, particularly UV light, can initiate photodegradation in sensitive compounds.[4] To prevent this, this compound powder should always be stored in opaque or amber-colored containers that block light transmission.[5]

Q5: What are the signs of this compound powder degradation?

A5: Visual signs of degradation can include a change in color, the formation of clumps, or a noticeable change in texture. However, significant degradation can occur without any visible changes. Therefore, periodic analytical testing is essential to confirm the purity and integrity of the powder.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in powder color (e.g., yellowing) Oxidation or photodegradation.Discard the powder. Review storage conditions to ensure protection from light and consider storage under an inert atmosphere.
Clumping or caking of the powder Moisture absorption.Discard the powder. Ensure storage containers are airtight and stored in a low-humidity environment. Consider using a desiccator or including a desiccant packet in the storage container.
Inconsistent experimental results Degradation of this compound powder leading to reduced potency or the presence of interfering impurities.Perform a purity analysis (e.g., HPLC) on the stored powder. If purity is compromised, acquire a new batch of the compound and review storage procedures.
Poor solubility compared to a new batch Presence of insoluble degradation products or physical changes in the powder.Attempt to dissolve a small sample in a recommended solvent. If solubility is an issue, it may indicate degradation. A purity analysis is recommended.

Data Presentation: Recommended Storage Conditions

The following table summarizes the general storage conditions for pharmaceutical powders, which can be applied to this compound powder in the absence of specific guidelines.

Parameter Long-Term Storage Accelerated Storage (for stability studies) Rationale
Temperature 25°C ± 2°C or refrigerated at 2°C - 8°C40°C ± 2°CTo simulate real-world storage and predict shelf-life.[2]
Relative Humidity 60% RH ± 5% RH or lower (with desiccant)75% RH ± 5% RHTo assess the impact of moisture on stability.[2]
Light Exposure Protect from lightProtect from lightTo prevent photodegradation.[5]
Container Tightly sealed, opaque or amber-colored containersTightly sealed, opaque or amber-colored containersTo protect from moisture, air, and light.[1][5]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound powder. Method optimization may be required.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) and dilute to volume.

    • Further dilute to a final concentration of approximately 0.1 mg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh approximately 10 mg of the stored this compound powder and prepare a solution with the same concentration as the standard solution.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (to be determined by UV scan of this compound).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Compare the chromatogram of the sample to the standard. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram indicates the presence of impurities and degradation.

    • Calculate the purity of the sample by comparing the peak area of this compound in the sample to that of the standard.

Visualizations

logical_relationship cluster_storage Storage Conditions cluster_assessment Stability Assessment Indalpine_Powder This compound Powder Temperature Temperature Indalpine_Powder->Temperature Humidity Humidity Indalpine_Powder->Humidity Light Light Indalpine_Powder->Light Container Container Indalpine_Powder->Container Visual_Inspection Visual Inspection Temperature->Visual_Inspection Humidity->Visual_Inspection Light->Visual_Inspection Analytical_Testing Analytical Testing (e.g., HPLC) Visual_Inspection->Analytical_Testing If changes observed Purity_Determination Purity Determination Analytical_Testing->Purity_Determination

Caption: Logical workflow for the storage and stability assessment of this compound powder.

experimental_workflow Start Start: Assess Purity of Stored this compound Prepare_Solutions Prepare Standard and Sample Solutions Start->Prepare_Solutions HPLC_Setup Set Up HPLC System (Column, Mobile Phase, etc.) Prepare_Solutions->HPLC_Setup Inject_Samples Inject Solutions into HPLC HPLC_Setup->Inject_Samples Analyze_Chromatograms Analyze Chromatograms Inject_Samples->Analyze_Chromatograms Compare_Results Compare Sample to Standard Analyze_Chromatograms->Compare_Results Decision Purity Acceptable? Compare_Results->Decision Continue_Use Continue Using Stored Powder Decision->Continue_Use Yes Discard Discard Powder and Review Storage Decision->Discard No End End Continue_Use->End Discard->End

Caption: Experimental workflow for HPLC purity analysis of this compound powder.

References

Technical Support Center: Troubleshooting Indalpine Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with Indalpine cross-reactivity in immunoassays. Given that this compound is a selective serotonin reuptake inhibitor (SSRI) with a unique indole structure, understanding its potential for interference is crucial for accurate experimental results.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my immunoassay?

This compound is a selective serotonin reuptake inhibitor (SSRI) that was formerly marketed as an antidepressant under the brand name Upstène.[1] Its chemical structure is based on an indole ring, and it is structurally similar to tryptamines.[1] Immunoassays rely on the specific binding of antibodies to target molecules. Cross-reactivity can occur when a non-target compound, such as this compound or its metabolites, has a chemical structure similar enough to the target analyte to be recognized by the assay's antibodies. This can lead to inaccurate results, such as false positives. While direct reports of this compound cross-reactivity are not widely documented, its structural characteristics and drug class suggest a potential for interference in certain immunoassays, particularly those for other psychoactive compounds.

Q2: Which types of immunoassays are most likely to be affected by this compound cross-reactivity?

Immunoassays for drugs of abuse, particularly those screening for tricyclic antidepressants (TCAs), are susceptible to cross-reactivity from various structurally related medications.[3][4] Although this compound is an SSRI, its molecular structure contains a multi-ring system that could potentially interact with antibodies designed to detect other cyclic molecules like TCAs. Immunoassays for serotonin or other tryptamine-related compounds could also theoretically be affected due to this compound's indole core.

Q3: What are the signs of potential this compound interference in my assay?

Suspect interference if you observe:

  • Unexpected positive results in samples from subjects known to be taking this compound.

  • A high rate of false positives in a population with a history of this compound use.

  • Discrepancies between immunoassay results and a confirmatory method like liquid chromatography-mass spectrometry (LC-MS).

  • Assay results that are inconsistent with the clinical picture or expected outcomes.

Q4: Has the major metabolite of this compound been identified, and could it also cause interference?

Yes, the major metabolite of this compound has been identified as 4-[2-(3-indolyl)ethyl]-2-piperidinone.[5] It is essential to consider that metabolites of a drug can also be a source of cross-reactivity in immunoassays, as they may retain key structural features that are recognized by the assay's antibodies.[6]

Troubleshooting Guide for Suspected this compound Cross-Reactivity

If you suspect this compound is interfering with your immunoassay, follow this step-by-step guide to identify and mitigate the issue.

Step 1: Preliminary Assessment and Data Review
  • Review Assay Specificity: Carefully examine the package insert or technical data sheet for your immunoassay kit. Look for any information provided by the manufacturer regarding cross-reactivity with other compounds, especially other antidepressants or indole-containing molecules.

  • Analyze Patient/Sample History: If applicable, review the medication history of the subjects whose samples are being tested. The presence of this compound or other SSRIs should be noted.

  • Look for Trends: Analyze your data for patterns. Is the suspected interference associated with a specific sample population or treatment group?

Step 2: Experimental Verification of Cross-Reactivity

To experimentally confirm cross-reactivity, a series of spiking studies should be performed.

Table 1: Experimental Design for Spiking Study

Sample Type Spiking Compound Concentration Range Purpose
Drug-Free MatrixThis compound0.1 - 100 µg/mLTo determine the minimum concentration of this compound that produces a positive result.
Drug-Free MatrixThis compound Metabolite0.1 - 100 µg/mLTo assess the cross-reactivity of the major metabolite.
Positive ControlTarget AnalyteLow, Medium, HighTo ensure the assay is performing correctly.
Negative ControlDrug-Free MatrixN/ATo establish the baseline response of the assay.
Step 3: Confirmation with an Alternative Method

The most reliable way to confirm a suspected false-positive result from an immunoassay is to re-analyze the sample using a more specific, non-immunological method.

  • Recommended Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirmatory drug testing due to its high sensitivity and specificity.

Step 4: Mitigation Strategies

If cross-reactivity is confirmed, consider the following strategies:

  • Sample Dilution: Diluting the sample may reduce the concentration of the interfering substance (this compound) to a level below the cross-reactivity threshold, while still allowing for the detection of the target analyte if it is present at a high enough concentration.

  • Alternative Immunoassay: Investigate whether other commercially available immunoassays for your target analyte have different antibody specificities and potentially lower cross-reactivity with this compound.

  • Antibody Specificity Assessment: If developing your own assay, screen multiple antibody clones to select one with minimal cross-reactivity to this compound and its metabolites.

Experimental Protocols

Protocol 1: Spiking Study to Determine Cross-Reactivity

Objective: To determine the concentration at which this compound or its metabolite produces a signal equivalent to the assay's cutoff for the target analyte.

Materials:

  • Drug-free sample matrix (e.g., urine, plasma)

  • This compound standard

  • This compound metabolite standard (if available)

  • Target analyte standard

  • Immunoassay kit and required instrumentation

Procedure:

  • Prepare a series of dilutions of the this compound and metabolite standards in the drug-free matrix to cover a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Prepare positive controls by spiking the target analyte into the drug-free matrix at low, medium, and high concentrations.

  • Prepare a negative control using only the drug-free matrix.

  • Run all prepared samples in the immunoassay according to the manufacturer's instructions.

  • Record the signal response for each sample.

  • Determine the lowest concentration of this compound or its metabolite that produces a result that is considered positive according to the assay's cutoff.

Protocol 2: Confirmatory Analysis by LC-MS/MS

Objective: To definitively identify and quantify the presence of the target analyte and this compound in a sample.

Materials:

  • Sample with suspected interference

  • LC-MS/MS system

  • Appropriate analytical column

  • Reference standards for the target analyte and this compound

Procedure:

  • Sample Preparation: Extract the analytes from the sample matrix using an appropriate method (e.g., solid-phase extraction, liquid-liquid extraction).

  • Chromatographic Separation: Inject the extracted sample onto the LC system. Use a gradient elution program to separate the target analyte from this compound and other matrix components.

  • Mass Spectrometric Detection: Use tandem mass spectrometry (MS/MS) for detection. Monitor for specific precursor-to-product ion transitions for both the target analyte and this compound to ensure specificity.

  • Quantification: Quantify the analytes by comparing the peak areas to those of the reference standards.

Visualizations

Cross_Reactivity_Mechanism cluster_assay Immunoassay Well Antibody Antibody (specific for Target) Signal Signal Generation (False Positive) Antibody->Signal Leads to Target Target Analyte Target->Antibody Binds specifically This compound This compound (Structurally Similar) This compound->Antibody Cross-reacts with antibody

Caption: Mechanism of this compound cross-reactivity in an immunoassay.

Troubleshooting_Workflow Start Suspected Interference Review Review Assay Specs & Sample History Start->Review Spiking Perform Spiking Study with this compound Review->Spiking Confirm Confirm with LC-MS/MS Spiking->Confirm Positive Cross-Reactivity Confirmed? Confirm->Positive Negative No Cross-Reactivity Positive->Negative No Mitigate Implement Mitigation Strategy (e.g., Dilution, New Assay) Positive->Mitigate Yes End Accurate Results Negative->End Mitigate->End

Caption: Workflow for troubleshooting suspected this compound cross-reactivity.

References

improving the yield of Indalpine synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Indalpine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this compound synthesis reactions.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may be encountered during the four main stages of this compound synthesis.

Stage 1: Metalation of Indole

Problem: Low yield of the indolyl Grignard reagent (2).

Possible Cause Recommended Solution Expected Outcome
Moisture in glassware or solvent Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.Increased yield of the Grignard reagent.
Inactive Magnesium Turnings Use fresh, high-purity magnesium turnings. Activate the magnesium with a small crystal of iodine or by stirring vigorously.Improved initiation and completion of the Grignard reaction.
Side reactions of the Grignard reagent Maintain a low reaction temperature (e.g., 0-10°C) to minimize side reactions. Add the methyl magnesium iodide slowly to the indole solution.Reduced formation of byproducts and increased yield of the desired product.
Incorrect Stoichiometry Ensure an accurate molar ratio of indole to methyl magnesium iodide. A slight excess of the Grignard reagent may be beneficial.Optimized conversion of indole to its magnesium salt.

Experimental Protocol: Metalation of Indole

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under vacuum. Allow the apparatus to cool to room temperature under a stream of dry nitrogen.

  • Reagents: Add magnesium turnings to the flask. Dissolve indole in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.

  • Reaction: Slowly add a solution of methyl magnesium iodide in diethyl ether to the magnesium turnings with stirring. After the initial reaction subsides, add the indole solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the complete formation of the indolyl magnesium iodide.

Metalation_Troubleshooting cluster_start cluster_causes Potential Causes cluster_solutions Solutions cluster_end start Low Yield of Indolyl Grignard moisture Moisture Present? start->moisture mg_inactive Inactive Mg? start->mg_inactive side_reactions Side Reactions? start->side_reactions dry Flame-dry glassware Use anhydrous solvents moisture->dry activate_mg Use fresh Mg Activate with Iodine mg_inactive->activate_mg control_temp Maintain low temp. Slow addition side_reactions->control_temp end Improved Yield dry->end activate_mg->end control_temp->end

Troubleshooting workflow for the metalation of indole.
Stage 2: Acylation of Indolyl Magnesium Iodide

Problem: Low yield of the ketone intermediate (4).

Possible Cause Recommended Solution Expected Outcome
Di-acylation Use a 1:1 molar ratio of the indolyl Grignard reagent to the acyl chloride. Add the acyl chloride solution slowly to the Grignard reagent at a low temperature.Minimized formation of the di-acylated byproduct.
Reaction with the solvent Use a non-reactive, anhydrous solvent such as THF or diethyl ether.Reduced loss of reactants to side reactions with the solvent.
Decomposition of the acyl chloride Use freshly prepared or purified 1-benzyloxycarbonyl-4-piperidyl-acetyl chloride.Increased availability of the acylating agent for the desired reaction.
Low reactivity of the Grignard reagent Confirm the successful formation of the Grignard reagent before proceeding with the acylation step.Ensures that the acylation reaction has the necessary starting material to proceed.

Experimental Protocol: Acylation Reaction

  • Preparation: Cool the flask containing the freshly prepared indolyl magnesium iodide to -10°C in an ice-salt bath.

  • Reagent Addition: Dissolve 1-benzyloxycarbonyl-4-piperidyl-acetyl chloride in anhydrous THF and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below -5°C.

  • Reaction and Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Acylation_Troubleshooting cluster_start cluster_causes Potential Causes cluster_solutions Solutions cluster_end start Low Yield of Ketone Intermediate diacylation Di-acylation? start->diacylation solvent_reaction Solvent Reaction? start->solvent_reaction acyl_chloride_decomp Acyl Chloride Decomposition? start->acyl_chloride_decomp stoichiometry Control stoichiometry Low temperature diacylation->stoichiometry solvent_choice Use anhydrous, non-reactive solvent solvent_reaction->solvent_choice fresh_reagent Use fresh acyl chloride acyl_chloride_decomp->fresh_reagent end Improved Yield stoichiometry->end solvent_choice->end fresh_reagent->end

Troubleshooting workflow for the acylation of indolyl magnesium iodide.
Stage 3: Deprotection of the Cbz Group

Problem: Incomplete removal of the Cbz protecting group or low yield of the ketone (5).

Possible Cause Recommended Solution Expected Outcome
Insufficient acid Increase the concentration of the acid or the reaction time. Monitor the reaction progress by TLC.Complete removal of the Cbz protecting group.
Side reactions due to harsh acidic conditions Use a milder acid or perform the reaction at a lower temperature. Consider alternative deprotection methods if acid sensitivity is a major issue.Minimized degradation of the product and improved yield.
Product degradation during work-up Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) during the work-up procedure.Prevention of product loss during purification.

Experimental Protocol: Cbz Deprotection

  • Reaction Setup: Dissolve the Cbz-protected ketone (4) in a suitable solvent such as acetic acid or a mixture of HBr in acetic acid.

  • Reaction: Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice water and basify with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

Stage 4: Reduction of the Ketone

Problem: Low yield of this compound (6) during the final reduction step.

Possible Cause Recommended Solution Expected Outcome
Incomplete reduction Increase the amount of reducing agent (e.g., Lithium Aluminum Hydride) and/or the reaction time.Full conversion of the ketone to the methylene group.
Formation of alcohol byproduct Ensure anhydrous conditions as the presence of water can lead to the formation of the corresponding alcohol. Use a strong reducing agent capable of complete reduction.Minimized formation of the alcohol intermediate.
Side reactions with other functional groups Choose a reducing agent that is selective for the ketone group if other reducible functional groups are present.Preservation of other functional groups in the molecule.
Product degradation Perform the reaction at a suitable temperature and quench the reaction carefully to avoid product degradation.Improved stability and yield of the final product.

Experimental Protocol: Ketone Reduction

  • Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend Lithium Aluminum Hydride (LAH) in anhydrous THF under a nitrogen atmosphere.

  • Reagent Addition: Dissolve the ketone (5) in anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the LAH suspension at a rate that maintains a gentle reflux.

  • Reaction and Quenching: After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture in an ice bath and quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Work-up and Purification: Filter the resulting solids and wash them with THF. Concentrate the filtrate under reduced pressure. Purify the crude this compound by column chromatography or recrystallization.

Synthesis_Workflow cluster_synthesis This compound Synthesis Pathway indole Indole (1) metalation Metalation (MeMgI) indole->metalation grignard Indolyl Grignard (2) metalation->grignard acylation Acylation (Acyl Chloride) grignard->acylation ketone_protected Cbz-Protected Ketone (4) acylation->ketone_protected deprotection Deprotection (Acid) ketone_protected->deprotection ketone Ketone (5) deprotection->ketone reduction Reduction (LiAlH4) ketone->reduction This compound This compound (6) reduction->this compound

Validation & Comparative

A Comparative Toxicity Analysis: Indalpine vs. Zimelidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicological profiles of two early selective serotonin reuptake inhibitors (SSRIs), Indalpine and Zimelidine. Both drugs were withdrawn from the market due to significant safety concerns, and this document aims to present the available experimental data to inform future drug development and toxicological research.

Executive Summary

This compound and Zimelidine, while both targeting the serotonin transporter, exhibited distinct and severe toxicological profiles that led to their market withdrawal. Zimelidine was primarily associated with severe neurological and hypersensitivity reactions, most notably Guillain-Barré syndrome. In contrast, this compound's toxicity manifested as hematological disorders, including neutropenia and agranulocytosis, as well as hepatic carcinogenicity. This guide summarizes the quantitative toxicity data available, outlines the probable experimental protocols based on established guidelines, and visually represents the mechanistic pathways and experimental workflows.

Data Presentation: Quantitative Toxicity Comparison

The following table summarizes the available quantitative toxicity data for this compound and Zimelidine. A significant data gap exists for the acute toxicity (LD50) of this compound, which limits a direct quantitative comparison with Zimelidine.

ParameterThis compoundZimelidineSpeciesRoute of AdministrationSource
LD50 Data Not Available900 mg/kgRatOral[1]
LD50 Data Not Available800 mg/kgMouseOral[1]

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. The absence of publicly available LD50 data for this compound is a critical limitation in directly comparing its acute toxicity to that of Zimelidine.

Key Toxicities and Mechanistic Insights

This compound: Hematotoxicity and Carcinogenicity

This compound was withdrawn from the market due to reports of severe hematological adverse effects, including neutropenia (a reduction in neutrophils) and agranulocytosis (a severe and dangerous leukopenia)[2]. Cases of agranulocytosis were reported in patients undergoing polytherapy that included this compound[3]. The exact mechanism of this compound-induced hematotoxicity is not well-elucidated but is likely related to idiosyncratic, immune-mediated destruction of hematopoietic precursor cells in the bone marrow or peripheral blood cells.

Furthermore, concerns were raised about its hepatic carcinogenicity[4]. The mechanism for this is also not definitively established but may involve metabolic activation of the drug into reactive species that can cause DNA damage and promote tumor formation in the liver.

Zimelidine: Neurotoxicity and Hypersensitivity

Zimelidine's market withdrawal was prompted by rare but serious cases of Guillain-Barré syndrome, an acute autoimmune disorder affecting the peripheral nervous system[3][5][6]. The proposed mechanism involves an immunologically mediated response, where the drug may trigger an autoimmune attack on the myelin sheath of peripheral nerves[6].

Zimelidine was also associated with a hypersensitivity syndrome characterized by flu-like symptoms, skin rash, arthralgia, and sometimes eosinophilia[7][8]. This suggests a systemic immune reaction to the drug or its metabolites.

Experimental Protocols

Acute Oral Toxicity (Likely based on OECD 425)

This study determines the median lethal dose (LD50) of a substance.

  • Test Animals: Typically rats or mice, nulliparous and non-pregnant females are often preferred.

  • Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and light-dark cycles. Standard laboratory diet and water are provided ad libitum.

  • Procedure:

    • Sighting Study: A preliminary study with a small number of animals to determine the appropriate starting dose range.

    • Main Study (Up-and-Down Procedure): Animals are dosed sequentially. The first animal receives a dose one step below the estimated LD50. If the animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose. The dose progression factor is typically 3.2.

    • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, etc.), and body weight changes for at least 14 days.

    • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Carcinogenicity Studies (Likely based on OECD 451)

These long-term studies assess the carcinogenic potential of a substance.

  • Test Animals: Typically two rodent species, most commonly rats and mice. Both sexes are used.

  • Group Size: At least 50 animals per sex per group.

  • Dose Levels: At least three dose levels plus a concurrent control group. The highest dose should induce some toxicity but not significantly shorten the lifespan from effects other than tumors.

  • Administration: The test substance is administered daily, usually in the diet or by gavage, for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).

  • Observations: Animals are observed daily for clinical signs of toxicity and tumor development. Body weight and food consumption are monitored regularly.

  • Pathology: A full histopathological examination is performed on all animals at the end of the study or when found dead. This includes examination of all organs and tissues for neoplastic lesions.

  • Data Analysis: Statistical analysis of tumor incidence is performed to determine if there is a significant increase in tumors in the treated groups compared to the control group.

Hematological Toxicity Assessment

This assessment is typically integrated into general repeated-dose toxicity studies.

  • Test Animals: Rodents (rats, mice) or non-rodents (dogs, non-human primates).

  • Procedure:

    • Blood samples are collected at specified intervals during the study (e.g., at baseline, mid-study, and termination).

    • Complete Blood Count (CBC): Analysis includes red blood cell count, white blood cell count (including differential count of neutrophils, lymphocytes, etc.), platelet count, hemoglobin, and hematocrit.

    • Bone Marrow Examination: In cases of significant hematological changes, bone marrow samples may be collected at termination for cytological or histological examination to assess hematopoiesis.

  • Data Analysis: Hematological parameters of treated groups are compared to those of the control group to identify any significant, dose-related changes.

Visualizations

The following diagrams illustrate the proposed toxicological pathways and a general experimental workflow for toxicity testing.

ToxicityPathways cluster_this compound This compound Toxicity cluster_Zimelidine Zimelidine Toxicity This compound This compound Metabolites_I Reactive Metabolites This compound->Metabolites_I Metabolism BM_Suppression Bone Marrow Suppression Metabolites_I->BM_Suppression Immune-mediated damage DNA_Adducts DNA Adducts Metabolites_I->DNA_Adducts Covalent binding Neutropenia Neutropenia / Agranulocytosis BM_Suppression->Neutropenia Liver_Tumors Hepatic Carcinogenicity DNA_Adducts->Liver_Tumors Initiation Zimelidine Zimelidine Metabolites_Z Metabolites Zimelidine->Metabolites_Z Metabolism Immune_Activation Immune System Activation Metabolites_Z->Immune_Activation Antigen Presentation GBS Guillain-Barré Syndrome Immune_Activation->GBS Attack on Myelin Hypersensitivity Hypersensitivity Reaction Immune_Activation->Hypersensitivity Systemic Response

Caption: Proposed toxicological pathways for this compound and Zimelidine.

ExperimentalWorkflow cluster_AcuteToxicity Acute Oral Toxicity (e.g., OECD 425) cluster_Carcinogenicity Carcinogenicity Study (e.g., OECD 451) start_acute Dose Range Finding dosing_acute Sequential Dosing (Up-and-Down) start_acute->dosing_acute observe_acute Observation (14 days) dosing_acute->observe_acute necropsy_acute Gross Necropsy observe_acute->necropsy_acute ld50 Calculate LD50 necropsy_acute->ld50 start_carc Dose Selection (from subchronic studies) dosing_carc Long-term Dosing (18-24 months) start_carc->dosing_carc observe_carc Clinical Observation & Palpation dosing_carc->observe_carc pathology Histopathology observe_carc->pathology tumor_analysis Tumor Incidence Analysis pathology->tumor_analysis

Caption: General experimental workflows for acute toxicity and carcinogenicity testing.

Conclusion

The cases of this compound and Zimelidine underscore the critical importance of comprehensive toxicological evaluation in drug development. While both were effective SSRIs, their distinct and severe toxicities highlight the unpredictable nature of adverse drug reactions. The lack of complete quantitative toxicity data for this compound, even retrospectively, emphasizes the challenges in performing comprehensive comparative safety assessments for drugs withdrawn decades ago. This guide serves as a repository of the available information, providing a foundation for researchers to understand the toxicological pitfalls of early SSRI development and to inform the design of safer therapeutics.

References

A Comparative Analysis of Indalpine and Mianserin for the Treatment of Depressed Out-Patients

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antidepressant pharmacotherapy, the comparative efficacy and tolerability of different agents are of paramount importance to clinicians and researchers. This guide provides a detailed comparison of indalpine, a selective serotonin reuptake inhibitor (SSRI), and mianserin, a tetracyclic antidepressant, in the management of depression in an outpatient setting. This analysis is based on findings from a key double-blind clinical trial, offering an objective look at their performance, side effect profiles, and underlying mechanisms of action.

Efficacy and Onset of Action

A notable double-blind, randomized controlled trial involving 65 depressed out-patients directly compared the therapeutic effects of this compound and mianserin over a four-week period. While both drugs demonstrated comparable antidepressant effects by the end of the study, a significant difference was observed in the initial phase of treatment. Mianserin showed a statistically significant greater improvement in depressive symptoms within the first two weeks compared to this compound.[1] However, by the fourth week, this initial advantage was no longer evident, with both treatment groups achieving similar levels of improvement.[1]

Table 1: Comparative Efficacy of this compound and Mianserin

Efficacy ParameterThis compound (150 mg/day)Mianserin (60 mg/day)Key Findings
Overall Antidepressant Effect (4 weeks) No significant differenceNo significant differenceBoth drugs were equally effective in the overall treatment period.[1]
Early Onset of Action (First 2 weeks) Less improvementSignificantly greater improvementMianserin demonstrated a more rapid onset of antidepressant action.[1]

Tolerability and Side Effect Profile

The side effect profiles of the two antidepressants presented distinct differences. The mianserin-treated group reported a higher incidence of sedation-related side effects, such as drowsiness, clumsiness, and a feeling of heaviness in the limbs.[1] Conversely, a notable adverse event in the this compound group was a case of mild leucopenia, a condition characterized by a reduced number of white blood cells.[1]

Table 2: Reported Side Effects

Side Effect CategoryThis compoundMianserin
Sedation (drowsiness, clumsiness, etc.) Not reported as a primary side effectMore frequently reported[1]
Hematological One case of mild leucopenia reported[1]Not reported

Experimental Protocol: A Double-Blind Out-Patient Trial

The primary study providing this comparative data employed a rigorous double-blind, randomized design to minimize bias.

  • Participants: The study enrolled 65 out-patients diagnosed with depression. Of these, 52 patients completed the full four-week trial.[1]

  • Intervention: Patients were randomly assigned to receive either 150 mg of this compound per day or 60 mg of mianserin per day.[1]

  • Blinding: The study was double-blinded, meaning neither the patients nor the researchers knew which treatment was being administered.

  • Duration: The clinical trial was conducted over a period of four weeks.[1]

  • Outcome Measures: The primary outcomes were the changes in depressive symptoms, assessed at regular intervals, and the incidence of side effects.

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (4 Weeks) cluster_outcome Outcome Assessment cluster_completion Study Completion P 65 Depressed Out-Patients R Double-Blind Randomization P->R I This compound (150 mg/day) R->I M Mianserin (60 mg/day) R->M E Efficacy Assessment (Depression Scores) I->E S Safety Assessment (Side Effects) I->S M->E M->S C 52 Patients Completed the Trial E->C S->C

Experimental workflow of the comparative clinical trial.

Pharmacological Mechanisms of Action

The differing clinical profiles of this compound and mianserin can be attributed to their distinct mechanisms of action at the synaptic level.

This compound: As a selective serotonin reuptake inhibitor (SSRI), this compound's primary mechanism is to block the reuptake of serotonin (5-HT) into the presynaptic neuron.[2] This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Synaptic Cleft presynaptic Serotonin (5-HT) sert Serotonin Transporter (SERT) presynaptic->sert Reuptake serotonin Increased Serotonin receptor 5-HT Receptors serotonin->receptor Binding This compound This compound This compound->sert Inhibits

Mechanism of action of this compound.

Mianserin: Mianserin possesses a more complex pharmacological profile. It is a tetracyclic antidepressant that acts as an antagonist at several receptor sites. Its primary mechanism is believed to be the blockade of presynaptic α2-adrenergic autoreceptors, which increases the release of norepinephrine. It also blocks various serotonin (5-HT2A, 5-HT2C) and histamine (H1) receptors.[3][4][5][6] The antagonism of H1 receptors is responsible for its sedative effects.

cluster_presynaptic_ne Noradrenergic Neuron cluster_postsynaptic_mianserin Postsynaptic Neuron ne Norepinephrine (NE) alpha2 α2-Adrenergic Receptor ne->alpha2 Inhibits NE Release ht2a 5-HT2A Receptor ht2c 5-HT2C Receptor h1 H1 Receptor mianserin Mianserin mianserin->alpha2 Blocks mianserin->ht2a Blocks mianserin->ht2c Blocks mianserin->h1 Blocks

Mechanism of action of Mianserin.

References

A Comparative Analysis of Indalpine and Modern SSRIs for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy, pharmacology, and safety profiles of Indalpine, an early selective serotonin reuptake inhibitor (SSRI), and modern SSRIs, including fluoxetine, sertraline, and escitalopram. This document is intended for an audience with a professional background in pharmacology and clinical research.

Executive Summary

This compound, a selective serotonin reuptake inhibitor, demonstrated antidepressant effects superior to placebo in early clinical trials.[1] However, its clinical use was short-lived due to its withdrawal from the market in France in 1985 owing to safety concerns, specifically the risk of agranulocytosis. Modern SSRIs, such as fluoxetine, sertraline, and escitalopram, have since become the first-line treatment for major depressive disorder, backed by extensive clinical data on their efficacy and safety. This guide presents a comparative overview of these compounds, highlighting the available experimental data to inform research and drug development.

Efficacy Comparison

Direct comparative efficacy data between this compound and modern SSRIs from head-to-head clinical trials are unavailable due to the early withdrawal of this compound. The available efficacy data for this compound is primarily from a double-blind, placebo-controlled study which demonstrated its superiority over placebo based on the Hamilton Depression Rating Scale (HDRS).[1] The study noted a rapid onset of action, with statistically significant effects observed as early as the third day of treatment.[1]

For modern SSRIs, a wealth of clinical trial data is available. Efficacy is typically assessed by the mean change in HDRS scores from baseline and the percentage of patients achieving a response (≥50% reduction in HDRS score) or remission (HDRS score ≤7).

Table 1: Efficacy Data Summary

Drug Comparator Key Efficacy Findings
This compound Placebo Significantly superior to placebo on Hamilton scales for depression and anxiety.[1]
Fluoxetine Placebo In a trial with geriatric patients, fluoxetine was favored over placebo for response and remission criteria on the 21-item HAMD.[2]
Sertraline Placebo In a study on patients with chronic schizophrenia, the mean HDRS score fell by 31% for the sertraline group compared to 8.6% for the placebo group in patients who received adequate treatment.[3]

| Escitalopram | Nortriptyline | In one study, escitalopram was significantly more effective (62.9% response rate) in comparison to nortriptyline (47.9% response rate) based on a ≥50% reduction in baseline HAM-D score.[4] |

Note: The data for this compound lacks specific quantitative measures such as percentage improvement or mean score changes, which are commonly reported for modern SSRIs. This limits a direct quantitative comparison.

Pharmacological Profile

Both this compound and modern SSRIs exert their primary therapeutic effect by selectively inhibiting the reuptake of serotonin at the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft.[5][6] The affinity for the serotonin transporter (SERT) is a key determinant of their potency.

Table 2: Pharmacological and Pharmacokinetic Properties

Parameter This compound Fluoxetine Sertraline Escitalopram
Mechanism of Action Selective Serotonin Reuptake Inhibitor[3] Selective Serotonin Reuptake Inhibitor[6] Selective Serotonin Reuptake Inhibitor[6] Selective Serotonin Reuptake Inhibitor[6]
SERT Affinity (Ki, nM) High affinity (specific value not consistently reported) ~1 ~0.26 ~1.1
Half-life (t½) ~10.4 hours[2] 1-4 days (acute), 4-6 days (chronic) ~26-32 hours ~27-33 hours[6]
Active Metabolite(s) 4-[2-(3-indolyl)ethyl]-2-piperidinone[2] Norfluoxetine (t½: 7-15 days) Desmethylsertraline (t½: 56-120 hours) S-demethylcitalopram (weakly active)[6]
Protein Binding Data not readily available ~94.5% ~98% ~56%[6]

Safety and Tolerability

A significant factor in the comparison between this compound and modern SSRIs is their safety profiles. The withdrawal of this compound was prompted by reports of agranulocytosis, a serious hematological adverse event.

Table 3: Safety and Tolerability Profile

Adverse Effect Profile This compound Modern SSRIs (General Profile)
Common Side Effects Ejaculatory dysfunction reported in a study of healthy volunteers.[7] Nausea, headache, insomnia, somnolence, sexual dysfunction.[6]

| Serious Adverse Events | Agranulocytosis (reason for market withdrawal). | Serotonin syndrome, increased risk of suicidal ideation in young adults, withdrawal syndrome upon abrupt discontinuation.[6] |

Experimental Protocols

The methodologies for evaluating the efficacy of antidepressants in clinical trials have evolved. Early trials, such as those for this compound, and modern trials for current SSRIs generally follow a similar structure.

Key Experiment: Randomized, Double-Blind, Placebo-Controlled Trial

Objective: To assess the efficacy and safety of an antidepressant compared to a placebo in patients with major depressive disorder.

Methodology:

  • Patient Recruitment: Patients diagnosed with major depressive disorder according to standardized diagnostic criteria (e.g., DSM-5) and with a baseline severity score above a certain threshold on a depression rating scale (e.g., HAM-D ≥ 18) are enrolled.

  • Randomization: Participants are randomly assigned to receive either the investigational drug or a matching placebo in a double-blind manner, where neither the patient nor the investigator knows the treatment allocation.

  • Treatment Period: The treatment is administered for a predefined period, typically 6-12 weeks for acute efficacy studies.

  • Efficacy Assessment: The primary efficacy endpoint is the change in a standardized depression rating scale score, most commonly the Hamilton Depression Rating Scale (HAM-D), from baseline to the end of the treatment period. Secondary endpoints may include the proportion of responders and remitters.

  • Safety Monitoring: Adverse events are systematically recorded and monitored throughout the trial.

Visualizations

Serotonergic Synapse and SSRI Mechanism of Action

SERT_Pathway Tryptophan Tryptophan Serotonin_Vesicle Serotonin Vesicles Tryptophan->Serotonin_Vesicle Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Postsynaptic_Receptor 5-HT Receptors Serotonin->Postsynaptic_Receptor Binding Signal Signal Postsynaptic_Receptor->Signal SSRI This compound / Modern SSRIs SSRI->SERT Blockade

Caption: Mechanism of action of SSRIs at the serotonergic synapse.

Experimental Workflow for Antidepressant Clinical Trials

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Double-Blind Treatment Phase cluster_followup Follow-up & Analysis Patient_Pool Patient Pool with MDD Inclusion_Exclusion Inclusion/Exclusion Criteria Patient_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Assessment Baseline Assessment (HAM-D) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Drug_Arm Investigational Drug (e.g., this compound/SSRI) Randomization->Drug_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Efficacy_Assessment Efficacy Assessment (HAM-D change) Drug_Arm->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Drug_Arm->Safety_Monitoring Placebo_Arm->Efficacy_Assessment Placebo_Arm->Safety_Monitoring Data_Analysis Statistical Analysis Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis Results Results Interpretation Data_Analysis->Results

References

Indalpine's Efficacy in Depression Validated in Double-Blind, Placebo-Controlled Trials

Author: BenchChem Technical Support Team. Date: November 2025

Indalpine, a selective serotonin reuptake inhibitor (SSRI), has demonstrated antidepressant and anxiolytic properties in double-blind, placebo-controlled clinical trials. Research indicates its superiority over placebo in treating major depressive disorder, with a notable rapid onset of action. This guide provides a comparative analysis of this compound's effects with other well-established SSRIs, supported by experimental data from relevant clinical studies.

Quantitative Comparison of Efficacy and Safety

The following tables summarize the key efficacy and safety data from double-blind, placebo-controlled trials of this compound and comparator SSRIs, fluoxetine and sertraline.

Table 1: Efficacy in Major Depressive Disorder

DrugStudyPrimary Outcome MeasureResultp-value
This compound Gisselmann, 1984[1]Hamilton Depression Rating Scale (HDRS), Hamilton Anxiety Rating Scale (HARS)Significantly superior to placebo on all criteria.Not specified
Fluoxetine Tollefson et al., 1993[2]21-item Hamilton Depression Rating Scale (HAMD21)Response and remission criteria favored fluoxetine over placebo.p = 0.014 (Response), p = 0.008 (Remission)
Sertraline Thase et al., 1998[3]17-item Hamilton Rating Scale for Depression (HAM-D)Significantly reduced scores compared to placebo.p = 0.04

Table 2: Key Safety and Tolerability Findings

DrugStudyDiscontinuation due to Adverse EventsCommon Adverse Events
This compound Gisselmann, 1984[1]Not specifiedGood acceptability, especially at cardiovascular and cholinergic levels.
Fluoxetine Tollefson et al., 1993[2]11.6% (Fluoxetine) vs. 8.6% (Placebo) (Not statistically significant)Not specified
Sertraline Thase et al., 1998[3]Significantly lower than imipramine (comparator), not specified for placebo.Better tolerated than imipramine.

Experimental Protocols

This compound Trial (Gisselmann, 1984)
  • Study Design: A double-blind, randomized, placebo-controlled study.[1]

  • Patient Population: 35 depressed female inpatients.[1]

  • Intervention: The exact dosage and administration of this compound were not detailed in the available abstract. The placebo consisted of daily infusions of isotonic sodium chloride-dextrose solution, with the possible addition of a benzodiazepine and placebo tablets upon request.[1]

  • Outcome Measures: The primary efficacy criteria were the Hamilton scales for depression and anxiety, and clinician's vectorial ratings.[1]

  • Key Findings: this compound was found to be significantly superior to placebo, with a rapid onset of action observed as early as the third day of treatment.[1]

Fluoxetine Trial (Tollefson et al., 1993)
  • Study Design: A multicenter, placebo-controlled, double-blind trial.[2]

  • Patient Population: 671 outpatients aged 60 years or older with a diagnosis of major depression (DSM-III-R-compatible).[2]

  • Intervention: Patients received a daily dose of 20 mg of fluoxetine or a matching placebo.[2]

  • Outcome Measures: The primary outcome was the 21-item Hamilton Depression Rating Scale (HAMD21).[2]

  • Key Findings: Fluoxetine was significantly more effective than placebo in achieving both response and remission.[2]

Sertraline Trial (Thase et al., 1998)
  • Study Design: A 12-week, double-blind, placebo-controlled, randomized, multicenter trial.[3]

  • Patient Population: 416 outpatients (271 women and 145 men) aged 25 to 65 years with DSM-III-R-defined, early-onset, primary dysthymia without concurrent major depression.[3]

  • Intervention: Patients were randomized to receive sertraline, imipramine, or placebo for 12 weeks.[3]

  • Outcome Measures: The primary efficacy measures included the 17-item Hamilton Rating Scale for Depression (HAM-D) and the Montgomery-Asberg Depression Rating Scale.[3]

  • Key Findings: Both sertraline and imipramine were significantly more effective than placebo in reducing depressive symptoms.[3]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Selective Serotonin Reuptake Inhibitors (SSRIs)

This compound, as an SSRI, is understood to exert its therapeutic effects by selectively blocking the reuptake of serotonin in the presynaptic neuron. This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The downstream signaling cascade involves the activation of various intracellular pathways, including the cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB) signaling pathway, which is implicated in neuroplasticity and the long-term therapeutic effects of antidepressants.[4][5]

SSRI_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuroplasticity) CREB->Gene_Expression Regulates This compound This compound (SSRI) This compound->SERT Inhibits

Mechanism of Action of SSRIs like this compound.
Workflow of a Double-Blind, Placebo-Controlled Trial

The validation of this compound's efficacy follows a rigorous experimental design to minimize bias. The diagram below illustrates the typical workflow of a double-blind, placebo-controlled clinical trial.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment Period cluster_followup Phase 4: Follow-up & Analysis Patient_Pool Potential Participants with Major Depressive Disorder Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Assessment Baseline Assessment (e.g., HDRS, HARS) Informed_Consent->Baseline_Assessment Randomization Randomization (Double-Blind) Baseline_Assessment->Randomization Treatment_Group This compound Group Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Follow_up Regular Follow-up Assessments Treatment_Group->Follow_up Placebo_Group->Follow_up Data_Collection Data Collection (Efficacy & Safety) Follow_up->Data_Collection Unblinding Unblinding of Treatment Allocation Data_Collection->Unblinding Statistical_Analysis Statistical Analysis Unblinding->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

References

An In Vivo Comparative Analysis of Indalpine and Other 4-Alkylpiperidine Derivative Antidepressants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the preclinical in vivo data for the selective serotonin reuptake inhibitor (SSRI) Indalpine, in comparison to other notable 4-alkylpiperidine derivatives, Zimelidine and Paroxetine. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of these early-generation antidepressants.

This compound, a 4-alkylpiperidine derivative, was one of the first selective serotonin reuptake inhibitors (SSRIs) to be introduced for the treatment of depression in the early 1980s. Its time on the market was brief due to toxicity concerns. However, its pharmacological profile, along with those of its contemporaries like Zimelidine and Paroxetine, laid the groundwork for the development of modern antidepressant therapies. This guide provides an objective in vivo comparison of these compounds based on available preclinical data, focusing on their pharmacological effects, efficacy in animal models of depression, and pharmacokinetic profiles.

Comparative Efficacy in Animal Models of Depression

The most common preclinical screen for antidepressant efficacy is the forced swim test (FST), where a reduction in immobility time is indicative of antidepressant-like activity. While direct comparative studies are scarce, data from various sources allow for an indirect assessment of these compounds' potencies.

Table 1: Comparative Efficacy in the Rodent Forced Swim Test (FST)

CompoundAnimal ModelRoute of AdministrationEffective Dose RangeKey FindingsReference
This compound RatNot SpecifiedNot SpecifiedReduces immobility time, suggesting antidepressant-like effects.[1]
Zimelidine MouseNot SpecifiedNot SpecifiedPotentiates 5-HT mediated behaviors in doses related to 5-HT uptake inhibition.[2]
Paroxetine Mouse (ICR strain)Intraperitoneal5 mg/kgSignificantly reduces immobility time.[3]
Paroxetine Mouse (DBA/2 strain)Intraperitoneal1 mg/kgDemonstrates higher sensitivity with significant anti-immobility effects at a lower dose.[3]
Paroxetine Mouse (C57BL/6J & C57BL/6N)Intraperitoneal2.5 and 5 mg/kgReduced immobility time.[4]
Paroxetine Mouse (DBA/2J, DBA/2N & BALB/c)IntraperitonealUp to 10 mg/kgNo effect on immobility time.[4]

Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental protocols.

In Vivo Pharmacological Profile

The primary mechanism of action for these compounds is the selective inhibition of serotonin (5-HT) reuptake. In vivo studies have further characterized their pharmacological effects.

This compound
  • Serotonin System: In vivo studies in rats demonstrated that this compound is a potent and selective inhibitor of 5-HT uptake.[1] Long-term administration of this compound (5 mg/kg/day for 14 days) in rats did not alter the responsiveness of hippocampal pyramidal neurons to microiontophoretically applied 5-HT, suggesting a lack of postsynaptic receptor sensitization with chronic treatment.[5] Acute intravenous administration of this compound markedly decreased the firing rate of dorsal raphe 5-HT neurons (ED50 of 0.33 mg/kg), an effect that normalized after 14 days of treatment.[5]

  • Sleep Architecture: In rats, this compound dose-dependently decreased paradoxical sleep and delayed its onset, indicating a significant impact on sleep regulation.[6]

Zimelidine
  • Serotonin System: Zimelidine and its active metabolite, norzimelidine, are preferential inhibitors of 5-HT neuronal uptake in vivo.[2] It effectively blocks the 5-HT uptake mechanism in various brain regions, including the cerebral cortex, hippocampus, and striatum.[2] Zimelidine also enhances 5-HT mediated behaviors in mice at doses corresponding to its 5-HT uptake inhibition.[2] Long-term treatment with Zimelidine in rats led to a reduction in the number of high-affinity 5-HT binding sites in the hypothalamus.[7]

  • Other Neurotransmitter Systems: Zimelidine has a negligible effect on noradrenaline, dopamine, histamine, and muscarinic receptors in vivo.[2]

  • Cardiovascular Effects: In conscious rats, Zimelidine had minimal effects on blood pressure, heart rate, and electrocardiograms, suggesting good cardiovascular tolerance.[8]

Paroxetine
  • Serotonin System: Paroxetine is a potent and selective inhibitor of neuronal 5-HT uptake in animal studies, with its principal metabolites being significantly less active.[9] In vivo administration to animals demonstrates this selective inhibition.[10] Repeated administration of Paroxetine in rats has been shown to induce changes in 5-HT2 receptor neurotransmission.[11]

  • Other Neurotransmitter Systems: Paroxetine has very weak effects on norepinephrine and dopamine neuronal reuptake.[12] It exhibits weak affinity for muscarinic cholinergic receptors in vitro, which is associated with mydriasis in vivo only at high doses.[9]

  • Behavioral Effects: In animal EEG studies, Paroxetine shows weak activating properties at doses higher than those needed for 5-HT uptake inhibition, associated with slight locomotor stimulation that is not amphetamine-like.[9]

Pharmacokinetic Properties in Rats

Understanding the pharmacokinetic profiles of these compounds is crucial for interpreting their in vivo effects.

Table 2: Comparative Pharmacokinetics in Rats

ParameterThis compoundZimelidineParoxetine
Absorption Rapidly absorbed after oral administration.Completely absorbed from the gastrointestinal tract.Well-absorbed following oral administration.[13]
Distribution Distributed in a two-compartment model.-Extensively distributed throughout the body, including the CNS.[12]
Metabolism -Major metabolic routes include N-demethylation and oxidation.[14]Extensively metabolized in the liver, primarily by CYP2D6.[15] Metabolites are largely inactive.[16]
Elimination Half-life ~2 hours (central compartment), ~10 hours (peripheral compartment)-Approximately 21 hours.[13]
Bioavailability -Reduced to 50% by first-pass metabolism.~50%, with evidence of a saturable first-pass effect.[13]

Note: Pharmacokinetic parameters can vary depending on the study design and analytical methods used.

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral despair model to screen for antidepressant activity.

  • Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Pre-test session (Day 1): Mice or rats are placed in the water for a 15-minute period.

    • Test session (Day 2): 24 hours after the pre-test, the animals are again placed in the water for a 5-6 minute session. The duration of immobility (making only movements necessary to keep the head above water) is recorded.

  • Drug Administration: Test compounds are typically administered at various time points before the test session (e.g., 1, 5, and 24 hours prior to the test).

  • Endpoint: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

G cluster_day1 Day 1: Pre-Test Session cluster_day2 Day 2: Test Session cluster_analysis Data Analysis A Place animal in water-filled cylinder B 15-minute swim session A->B C Remove and dry animal B->C D Administer test compound or vehicle E Place animal in water-filled cylinder D->E F 5-6 minute swim session E->F G Record duration of immobility F->G H Compare immobility time between groups G->H

Forced Swim Test Experimental Workflow
Serotonin Reuptake Inhibition Signaling Pathway

This compound, Zimelidine, and Paroxetine all function as selective serotonin reuptake inhibitors. By blocking the serotonin transporter (SERT), they increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

G presynaptic Presynaptic Neuron serotonin_vesicle Serotonin Vesicles postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft sert SERT (Serotonin Transporter) synaptic_cleft->sert Reuptake serotonin Serotonin (5-HT) serotonin_vesicle->synaptic_cleft Release ssri This compound / 4-Alkylpiperidine Derivatives (SSRIs) ssri->sert Blockade postsynaptic_receptor Postsynaptic 5-HT Receptors serotonin->postsynaptic_receptor Binding neuronal_signaling Downstream Neuronal Signaling postsynaptic_receptor->neuronal_signaling Activation

SSRI Mechanism of Action

Conclusion

This compound, Zimelidine, and Paroxetine represent an early class of 4-alkylpiperidine derivatives that selectively target the serotonin transporter. Preclinical in vivo data, although not always from direct comparative studies, indicate that all three compounds exhibit the characteristic pharmacological profile of SSRIs, including efficacy in animal models of depression. Paroxetine appears to be a more potent inhibitor of serotonin reuptake compared to Zimelidine. Due to its early withdrawal, in vivo comparative data for this compound is particularly limited. The information gathered from these pioneering compounds has been instrumental in the development of newer and safer antidepressant medications. This guide provides a consolidated overview of the available preclinical in vivo data to aid researchers in understanding the comparative pharmacology of these foundational SSRIs.

References

A Comparative Analysis of Indalpine's Antidepressant Effects in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antidepressant-like effects of indalpine, a selective serotonin reuptake inhibitor (SSRI), in established animal models of depression. Due to this compound's brief marketing period in the 1980s, specific quantitative data from head-to-head comparative studies are scarce in the available literature. This document summarizes the existing qualitative findings for this compound and presents representative quantitative data for other well-established antidepressants, such as the SSRI fluoxetine and the tricyclic antidepressant (TCA) imipramine, to provide a comparative context.

Executive Summary

This compound has been identified as a selective serotonin reuptake inhibitor (SSRI) with antidepressant properties. Preclinical studies have utilized various animal models to validate its efficacy. While detailed quantitative data for this compound is limited, existing research indicates its activity in models sensitive to antidepressant drugs. This guide outlines the methodologies for key behavioral tests and presents available data to contextualize this compound's performance against other common antidepressants.

Experimental Models and Methodologies

The antidepressant potential of compounds is typically evaluated using a battery of behavioral tests in rodents. The most common and well-validated of these are the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Chronic Unpredictable Mild Stress (CUMS) model.

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for assessing antidepressant efficacy. It is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture, a state of "behavioral despair." Antidepressant treatment is expected to reduce the duration of this immobility.

Experimental Protocol:

  • Animals: Male mice or rats are commonly used.

  • Apparatus: A transparent cylindrical container (e.g., 25 cm tall, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure: A pre-test session of 15 minutes is often conducted 24 hours before the 5-6 minute test session. During the test session, the duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded, typically during the last 4 minutes of the test.[1][2]

  • Drug Administration: The test compound or vehicle is administered at a specified time before the test session.

FST_Workflow cluster_acclimation Acclimation cluster_treatment Treatment cluster_testing Forced Swim Test cluster_analysis Data Analysis acclimate Housing and Handling drug_admin Drug/Vehicle Administration acclimate->drug_admin pre_test Pre-Test Session (15 min) drug_admin->pre_test wait 24h Interval pre_test->wait test Test Session (5-6 min) wait->test record Record Immobility Time test->record compare Compare Treatment Groups record->compare

Figure 1: Experimental workflow for the Forced Swim Test.
Tail Suspension Test (TST)

Similar to the FST, the TST is a behavioral screening test for potential antidepressant drugs, primarily used in mice. The test induces a state of despair by subjecting the animal to the inescapable stress of being suspended by its tail.

Experimental Protocol:

  • Animals: Male mice are typically used.

  • Apparatus: A horizontal bar is used to suspend the mice by their tails using adhesive tape, at a height where they cannot escape or hold onto any surfaces.

  • Procedure: The total duration of the test is typically 6 minutes. The time the animal remains immobile is recorded.[3]

  • Drug Administration: The test compound or vehicle is administered prior to the test.

TST_Workflow cluster_acclimation Acclimation cluster_treatment Treatment cluster_testing Tail Suspension Test cluster_analysis Data Analysis acclimate Housing and Handling drug_admin Drug/Vehicle Administration acclimate->drug_admin suspend Suspend Mouse by Tail (6 min) drug_admin->suspend record Record Immobility Time suspend->record compare Compare Treatment Groups record->compare CUMS_Workflow cluster_baseline Baseline cluster_stress CUMS Protocol cluster_treatment Treatment cluster_analysis Outcome Analysis baseline Measure Baseline Sucrose Preference stress Apply Unpredictable Mild Stressors (Weeks) baseline->stress sucrose_test Weekly Sucrose Preference Test stress->sucrose_test drug_admin Chronic Drug/Vehicle Administration stress->drug_admin sucrose_test->stress final_test Final Sucrose Preference Test drug_admin->final_test compare Compare Treatment Groups final_test->compare SSRI_Pathway cluster_extracellular Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT Transporter This compound->SERT blocks Serotonin Serotonin (5-HT) Serotonin->SERT reuptake Receptor 5-HT Receptor Serotonin->Receptor binds AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB phosphorylates pCREB pCREB CREB->pCREB BDNF_gene BDNF Gene Transcription pCREB->BDNF_gene activates BDNF BDNF BDNF_gene->BDNF Neuroplasticity Neuroplasticity, Neurogenesis BDNF->Neuroplasticity

References

A Comparative Analysis of the Pharmacokinetics of Indalpine and Paroxetine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two selective serotonin reuptake inhibitors (SSRIs), Indalpine and paroxetine. While both drugs were developed to treat depression by inhibiting the reuptake of serotonin, their time on the market and the extent of their clinical pharmacology data differ significantly. This compound was briefly marketed in the early 1980s before being withdrawn due to toxicity, limiting the available pharmacokinetic data.[1] Paroxetine, introduced later, has been extensively studied and remains in clinical use. This guide summarizes the available experimental data to offer a comparative perspective on their absorption, distribution, metabolism, and excretion.

Pharmacokinetic Parameters: A Tabular Comparison

The following tables summarize the key pharmacokinetic parameters for this compound and paroxetine based on available human studies. It is important to note the absence of direct comparative studies, necessitating a side-by-side presentation of data from separate clinical trials.

Table 1: Pharmacokinetic Parameters of this compound (Single Oral Dose)

ParameterValueReference Study
Dose 100 mgJozefczak et al.
Time to Peak Plasma Concentration (tmax) 2.1 hours[2]
Absorption Half-life (t½ abs) 0.8 hours[2]
Apparent Volume of Distribution (Vd/F) 878 L[2]
Clearance (CL/F) 58 L/h[2]
Elimination Half-life (t½) 10.4 hours[2]
Major Metabolite 4-[2-(3-indolyl)ethyl]-2-piperidinone[2]
Metabolite Elimination Half-life (t½) 11.9 hours[2]

Table 2: Pharmacokinetic Parameters of Paroxetine (Single and Multiple Doses)

ParameterValueConditionReference Study
Time to Peak Plasma Concentration (tmax) ~5.2 hoursSingle Dose[1]
Elimination Half-life (t½) ~21 hoursSteady State[3]
Apparent Volume of Distribution (Vd/F) 3-28 L/kg-[1]
Protein Binding ~95%-[4]
Bioavailability <50% (extensive first-pass metabolism)Single Dose[5]
Metabolism Primarily via CYP2D6-[5][6]
Excretion Primarily renal (as metabolites)-[1]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the descriptions provided in the publications, a general methodology can be outlined.

Determination of Plasma Concentrations

This compound: Plasma concentrations of this compound and its major metabolite were determined using a high-performance liquid chromatographic (HPLC) method with a fluorometric detector. The assay had a sensitivity of 5 ng/mL for both the parent drug and its metabolite in plasma and urine.[2]

Paroxetine: Plasma concentrations of paroxetine have been quantified using various methods, including HPLC and liquid chromatography with tandem mass spectrometry (LC/MS/MS).[1] These methods are standard in pharmacokinetic studies for their sensitivity and specificity.

Pharmacokinetic Study Design (General)

The pharmacokinetic parameters for both drugs were typically determined through studies involving healthy volunteers or patient populations. A common study design involves the following steps:

  • Subject Recruitment: Healthy adult volunteers or patients meeting specific inclusion criteria are enrolled.

  • Drug Administration: A single oral dose of the drug is administered. For steady-state analysis, the drug is administered daily for a specified period (e.g., 7-14 days for paroxetine).[4]

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug and its metabolites are measured using a validated analytical method (e.g., HPLC, LC/MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, tmax, AUC (area under the curve), clearance, volume of distribution, and elimination half-life using non-compartmental or compartmental analysis.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow Subject Screening Subject Screening Informed Consent Informed Consent Subject Screening->Informed Consent Drug Administration Drug Administration Serial Blood Sampling Serial Blood Sampling Drug Administration->Serial Blood Sampling Over time Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Plasma Analysis (e.g., HPLC) Plasma Analysis (e.g., HPLC) Pharmacokinetic Modeling Pharmacokinetic Modeling Plasma Analysis (e.g., HPLC)->Pharmacokinetic Modeling Concentration Data Data Interpretation Data Interpretation Pharmacokinetic Modeling->Data Interpretation

A generalized workflow for a clinical pharmacokinetic study.

Metabolic_Pathways cluster_this compound This compound Metabolism cluster_paroxetine Paroxetine Metabolism This compound This compound Metabolite_PK 4-[2-(3-indolyl)ethyl]-2-piperidinone This compound->Metabolite_PK Metabolism (Enzymes not specified) Paroxetine Paroxetine Inactive_Metabolites Inactive Metabolites Paroxetine->Inactive_Metabolites CYP2D6

Simplified metabolic pathways of this compound and Paroxetine.

Discussion of Comparative Pharmacokinetics

Due to the limited data on this compound and the lack of head-to-head trials, a direct, robust comparison of the pharmacokinetics of this compound and paroxetine is challenging. However, based on the available data, several key differences can be highlighted:

  • Elimination Half-Life: Paroxetine has a significantly longer elimination half-life (approximately 21 hours at steady state) compared to this compound (around 10.4 hours after a single dose).[2][3] This suggests that paroxetine would require less frequent dosing to maintain therapeutic plasma concentrations.

  • Metabolism: The metabolism of paroxetine is well-characterized and is primarily mediated by the polymorphic enzyme CYP2D6.[5][6] This has significant clinical implications for potential drug-drug interactions and variability in patient response. The specific enzymes involved in this compound metabolism have not been clearly elucidated in the available literature.

  • Pharmacokinetics Linearity: Paroxetine exhibits non-linear pharmacokinetics, meaning that an increase in dose can lead to a disproportionately larger increase in plasma concentrations due to the saturation of CYP2D6.[6] The linearity of this compound's pharmacokinetics has not been extensively studied.

References

A Comparative Analysis of Indalpine and Citalopram on Dopamine Reuptake

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed and objective comparison of the differential effects of indalpine and citalopram on dopamine reuptake, incorporating quantitative data, experimental methodologies, and visual representations of key concepts.

Introduction

This compound and citalopram are both psychoactive compounds that interact with monoamine transporters, playing a role in the regulation of neurotransmitter levels in the synapse. Citalopram is a well-established selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and anxiety disorders.[1] Its mechanism of action is primarily attributed to its high affinity and selectivity for the serotonin transporter (SERT).[1][2][3] this compound, also known as a serotonin uptake inhibitor, has a less defined pharmacological profile in comparison.[4][5] This guide focuses on elucidating the distinct effects of these two compounds on dopamine reuptake by examining their binding affinities for the dopamine transporter (DAT) in relation to other monoamine transporters.

Quantitative Comparison of Monoamine Transporter Binding Affinities

The inhibitory potency of this compound and citalopram at the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters is a key determinant of their pharmacological effects. The binding affinities, represented as pKi values (the negative logarithm of the inhibition constant, Ki), provide a quantitative measure of this interaction. A higher pKi value corresponds to a greater binding affinity.

CompoundDopamine Transporter (DAT) pKiNorepinephrine Transporter (NET) pKiSerotonin Transporter (SERT) pKi
This compound 6.226.297.10
Citalopram (Escitalopram) 5.25.788.7

Data Interpretation:

The data clearly indicates that This compound has a significantly higher binding affinity for the dopamine transporter (pKi = 6.22) than citalopram (pKi = 5.2) . This suggests that this compound is a more potent inhibitor of dopamine reuptake. In contrast, citalopram demonstrates a much higher affinity for the serotonin transporter (pKi = 8.7) compared to the dopamine transporter, confirming its classification as a highly selective serotonin reuptake inhibitor. While this compound also shows its highest affinity for the serotonin transporter, its affinity for the dopamine and norepinephrine transporters is considerably more pronounced than that of citalopram, indicating a broader pharmacological profile.

Experimental Protocols

The determination of binding affinities for monoamine transporters is typically achieved through in vitro radioligand binding assays. These assays are fundamental in pharmacological research for characterizing the interaction of drugs with their target receptors and transporters.

Radioligand Binding Assay for the Dopamine Transporter

Objective: To quantify the binding affinity (Ki) of test compounds, such as this compound and citalopram, for the dopamine transporter.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (a molecule with a radioactive isotope attached) that has a known high affinity for the dopamine transporter. The ability of the test compound to displace the radioligand is measured, and from this, its own binding affinity can be calculated.

Materials:

  • Biological Material: Membranes from cells expressing the human dopamine transporter (e.g., HEK293 or CHO cells) or synaptosomal preparations from brain regions rich in dopamine transporters, such as the striatum.

  • Radioligand: A high-affinity DAT radioligand, for example, [3H]WIN 35,428.

  • Test Compounds: this compound and citalopram, dissolved at various concentrations.

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

  • Wash Buffer: A cold buffer solution to wash away unbound radioligand.

  • Filtration Apparatus: A vacuum filtration system with glass fiber filters that trap the cell membranes.

  • Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

Procedure:

  • Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound is prepared in assay tubes.

  • Equilibrium: The tubes are incubated for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.

  • Separation: The contents of the tubes are rapidly filtered through the glass fiber filters. The membranes, with the bound radioligand, are trapped on the filter, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

experimental_workflow cluster_setup Assay Setup cluster_reaction Binding Reaction cluster_measurement Measurement cluster_analysis Data Analysis A Prepare DAT-expressing cell membranes D Incubate to reach equilibrium A->D B Add Radioligand (e.g., [3H]WIN 35,428) B->D C Add varying concentrations of this compound or Citalopram C->D E Vacuum Filtration D->E F Wash to remove unbound ligand E->F G Scintillation Counting F->G H Determine IC50 G->H I Calculate Ki using Cheng-Prusoff equation H->I

Caption: A schematic of the competitive radioligand binding assay workflow.

Comparative Selectivity of this compound and Citalopram

selectivity_profile This compound This compound pKi Values DAT: 6.22 NET: 6.29 SERT: 7.10 DAT Dopamine Transporter (DAT) This compound->DAT Higher Affinity NET Norepinephrine Transporter (NET) This compound->NET SERT Serotonin Transporter (SERT) This compound->SERT Citalopram Citalopram (Escitalopram) pKi Values DAT: 5.2 NET: 5.78 SERT: 8.7 Citalopram->DAT Lower Affinity Citalopram->NET Citalopram->SERT Very High Affinity

Caption: A diagram illustrating the differential binding affinities.

Conclusion

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Indalpine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in handling Indalpine. The procedural, step-by-step guidance is designed to directly address specific operational questions, fostering a culture of safety and building trust in laboratory practices.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.[1][2][3]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Body PartRequired PPESpecifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldSafety goggles should provide impact and splash protection. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or sprays of hazardous liquids.[3]
Hands Chemical-Resistant GlovesNitrile gloves are a common choice for handling chemicals. Ensure gloves are of an appropriate thickness and are regularly inspected for signs of degradation or puncture. Change gloves immediately if contaminated.
Body Laboratory CoatA flame-resistant lab coat that is fully buttoned is required. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Respirator (As needed)A NIOSH-approved respirator may be necessary if handling this compound as a powder outside of a certified chemical fume hood, or if aerosolization is possible. The type of respirator should be determined by a formal risk assessment.
Feet Closed-Toed ShoesShoes should fully cover the feet and be made of a material that offers protection from spills.

Operational Plans

Handling and Storage:

  • Engineering Controls: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation in all areas where this compound is handled and stored.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The container should be tightly sealed.

  • Hygiene: Avoid direct contact with the skin, eyes, and clothing.[5] Wash hands thoroughly with soap and water after handling.[5]

Disposal Plan:

The disposal of this compound and any contaminated materials must be in accordance with all local, state, and federal regulations.

Table 2: this compound Disposal Guidelines

Waste TypeDisposal Procedure
Unused/Expired this compound Dispose of as hazardous chemical waste. Do not dispose of down the drain or in regular trash. The primary method for pharmaceutical disposal is high-temperature incineration.[6]
Contaminated Labware (e.g., glassware, pipette tips) Collect in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated, sealed waste bag for hazardous materials.
Spill Debris All materials used to clean up a spill should be treated as hazardous waste and disposed of accordingly.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Table 3: Emergency Response Protocols for this compound

Emergency SituationImmediate Action Steps
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while continuing to flush. 3. Seek immediate medical attention.[4]
Eye Contact 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[4]
Inhalation 1. Move the individual to fresh air immediately. 2. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention.[4]
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.
Small Spill 1. Alert others in the immediate area. 2. Wear appropriate PPE (gloves, goggles, lab coat). 3. Cover the spill with an inert absorbent material (e.g., sand, vermiculite). 4. Carefully scoop the material into a designated hazardous waste container. 5. Clean the spill area with soap and water.
Large Spill 1. Evacuate the immediate area. 2. Alert your supervisor and institutional EHS department immediately. 3. Prevent entry into the affected area.[7] 4. Await the arrival of trained emergency personnel.
Fire 1. If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it. Ensure you have a clear escape path.[8] 2. For larger fires, or if you are not trained, activate the nearest fire alarm and evacuate the building.[8] 3. Close doors behind you to confine the fire.[8]

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Conduct Risk Assessment b Review Safety Data (if available) a->b c Don Appropriate PPE b->c d Weigh/Handle in Fume Hood c->d e Perform Experiment d->e f Decontaminate Work Area e->f g Dispose of Waste Properly f->g h Remove PPE g->h i Wash Hands Thoroughly h->i

Caption: Standard workflow for handling this compound.

Logical Relationship for this compound Spill Response

This diagram illustrates the decision-making process in the event of an this compound spill.

cluster_small_spill_actions Small Spill Response cluster_large_spill_actions Large Spill Response spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large alert Alert Area Personnel small_spill->alert evacuate Evacuate Area large_spill->evacuate don_ppe Don PPE alert->don_ppe contain Contain & Absorb don_ppe->contain collect Collect Waste contain->collect clean Clean Area collect->clean notify Notify EHS & Supervisor evacuate->notify secure Secure Area notify->secure

Caption: Decision tree for this compound spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indalpine
Reactant of Route 2
Reactant of Route 2
Indalpine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.